Technical Documentation Center

(S)-Tetrahydro-2H-pyran-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Tetrahydro-2H-pyran-3-carboxylic acid
  • CAS: 1391742-13-4

Core Science & Biosynthesis

Foundational

A Technical Guide to (S)-Tetrahydro-2H-pyran-3-carboxylic acid: A Chiral Building Block for Advanced Drug Discovery

Abstract (S)-Tetrahydro-2H-pyran-3-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid pyran scaffold, coupled with the reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Tetrahydro-2H-pyran-3-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid pyran scaffold, coupled with the reactive carboxylic acid functionality, provides a unique three-dimensional architecture that is increasingly sought after for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, and spectroscopic characterization of (S)-Tetrahydro-2H-pyran-3-carboxylic acid. Furthermore, it delves into its critical applications as a key intermediate in the synthesis of complex pharmaceutical agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Tetrahydropyran Moiety in Drug Design

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery. Its non-planar, saturated heterocyclic structure offers a distinct advantage over flat aromatic rings by enabling precise three-dimensional arrangements of pharmacophoric groups. This spatial orientation is critical for optimizing interactions with biological targets, such as enzymes and receptors. The incorporation of a THP core can lead to improved metabolic stability, increased solubility, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1]

(S)-Tetrahydro-2H-pyran-3-carboxylic acid, in particular, presents a chiral handle that allows for stereospecific interactions, a crucial factor in the development of enantiomerically pure drugs. The carboxylic acid group serves as a versatile anchor for a wide array of chemical transformations, including amidation, esterification, and reduction, making it an ideal starting point for the construction of diverse molecular libraries.[1] This guide will explore the fundamental aspects of this key chiral building block, providing the necessary technical details to harness its full potential in the synthesis of next-generation pharmaceuticals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-Tetrahydro-2H-pyran-3-carboxylic acid is essential for its effective utilization in synthesis and formulation.

Table 1: Physicochemical Properties of (S)-Tetrahydro-2H-pyran-3-carboxylic acid

PropertyValueSource
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
CAS Number 1391742-13-4[3]
Appearance Colorless to light yellow clear liquid[1]
Purity ≥ 95% (NMR)[2]
Storage Conditions Store at 0-8 °C[2]

The stereochemistry at the C3 position is a defining feature of this molecule. The (S)-configuration dictates the spatial orientation of the carboxylic acid group, which in turn influences its interaction with other chiral molecules and biological targets.

Stereoselective Synthesis: The Path to Enantiopurity

The synthesis of enantiomerically pure (S)-Tetrahydro-2H-pyran-3-carboxylic acid is a critical step in its application. Asymmetric hydrogenation of a prochiral precursor is a highly effective strategy to establish the desired stereocenter.

Conceptual Workflow for Enantioselective Synthesis

The synthesis can be conceptualized as a two-stage process: the asymmetric hydrogenation of an unsaturated precursor to introduce the chiral center, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

G A 5,6-Dihydro-2H-pyran-3-carboxylic acid B Methyl (S)-Tetrahydro-2H-pyran-3-carboxylate A->B  Asymmetric  Hydrogenation   C (S)-Tetrahydro-2H-pyran-3-carboxylic acid B->C  Ester  Hydrolysis  

Caption: Synthetic workflow for (S)-Tetrahydro-2H-pyran-3-carboxylic acid.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst, which yields the corresponding methyl ester with high optical purity.[4]

Step 1: Catalyst and Substrate Preparation

  • In a high-pressure reactor, add 5% Palladium on Alumina (Pd/Al₂O₃) as the catalyst.

  • Add a solution of 5,6-dihydro-2H-pyran-3-carboxylic acid in a suitable solvent, such as methanol.

  • Introduce the chiral modifier, cinchonidine, to the reaction mixture. The modifier is crucial for inducing enantioselectivity.

Step 2: Hydrogenation

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete, which can be monitored by techniques like gas chromatography (GC).

Step 3: Work-up and Esterification

  • Carefully depressurize the reactor and filter the catalyst.

  • The resulting product, (S)-Tetrahydro-2H-pyran-3-carboxylic acid, can be directly esterified to its methyl ester for purification and characterization. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst.

Step 4: Purification

  • The crude methyl ester can be purified by silica gel chromatography.[5]

  • A suitable eluent system would be a mixture of hexane and ethyl acetate. To prevent peak tailing, which is common with carboxylic acids and their esters, a small amount of acetic acid (0.1-1%) can be added to the mobile phase.[5]

Detailed Experimental Protocol: Ester Hydrolysis

Step 1: Saponification

  • Dissolve the purified methyl (S)-Tetrahydro-2H-pyran-3-carboxylate in a suitable solvent such as a mixture of methanol and water.

  • Add a stoichiometric amount of a base, for example, sodium hydroxide (NaOH), and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

Step 2: Acidification and Extraction

  • Once the reaction is complete, acidify the reaction mixture with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-Tetrahydro-2H-pyran-3-carboxylic acid.

Step 3: Final Purification

  • The crude acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product in high purity.[5]

Spectroscopic and Chiroptical Characterization

Thorough spectroscopic analysis is paramount to confirm the structure and purity of the synthesized (S)-Tetrahydro-2H-pyran-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Data for (S)-Tetrahydro-2H-pyran-3-carboxylic acid

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~10-13broad singletCOOH
~3.4-4.2multiplet-OCH₂- and -OCH-
~1.5-2.5multiplet-CH₂-CH₂-CH-
¹³C NMR ~175-185singletC =O
~65-75singlet-OC H₂-
~40-50singlet-C H(COOH)-
~20-30singlet-C H₂-C H₂-

Note: Predicted chemical shifts are based on general values for similar structural motifs.[6] Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic FTIR Absorption Bands for (S)-Tetrahydro-2H-pyran-3-carboxylic acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~2950C-H stretchAlkane
1700-1725C=O stretchCarboxylic Acid
~1200-1300C-O stretchCarboxylic Acid
~1100C-O-C stretchEther

Note: The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids.[7]

Chiroptical Properties: Specific Rotation

Applications in Drug Discovery and Development

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a versatile intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[2] Its rigid, chiral structure allows for the precise positioning of substituents to optimize binding to biological targets.

Role as a Key Building Block

The carboxylic acid functionality of (S)-Tetrahydro-2H-pyran-3-carboxylic acid can be readily converted into a range of other functional groups, such as amides, esters, and alcohols. This chemical versatility allows for its incorporation into complex molecular architectures.

G A (S)-Tetrahydro-2H-pyran-3-carboxylic acid B Amides A->B Amidation C Esters A->C Esterification D Alcohols A->D Reduction E Other Derivatives A->E Further Functionalization

Caption: Derivatization pathways of (S)-Tetrahydro-2H-pyran-3-carboxylic acid.

Case Study: A Hypothetical Application in the Synthesis of a Novel Kinase Inhibitor

To illustrate its utility, consider the hypothetical synthesis of a novel kinase inhibitor. The (S)-tetrahydropyran moiety could serve as a key recognition element for the hinge region of the kinase. The carboxylic acid could be coupled with a chiral amine to introduce another point of diversity and interaction with the protein. The inherent chirality of the starting material ensures the stereospecific synthesis of the final drug candidate, which is often critical for its efficacy and safety.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

(S)-Tetrahydro-2H-pyran-3-carboxylic acid stands out as a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a rigid, non-planar scaffold and a readily functionalizable carboxylic acid group provides medicinal chemists with a powerful tool to explore novel chemical space and design drugs with improved properties. The ability to synthesize this compound in high enantiomeric purity through methods like asymmetric hydrogenation further enhances its utility. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such well-defined chiral intermediates will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Szöllősi, G., et al. (2008). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. New Journal of Chemistry, 32(8), 1354-1358.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
  • Taylor & Francis Online. Specific rotation – Knowledge and References. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (3S)-Tetrahydro-2H-pyran-3-carboxylic acid Env. Fate/Transport. [Online]. Available: [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Online]. Available: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Online]. Available: [Link]

  • AQA. compared using 13C nmr spectroscopy. [Online]. Available: [Link]

  • Wiley Online Library. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. [Online]. Available: [Link]

  • Wikipedia. Specific rotation. [Online]. Available: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Online]. Available: [Link]

  • IJPRA. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Online]. Available: [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Online]. Available: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available: [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. [Online]. Available: [Link]

  • PubChem. Tetrahydro-2h-pyran-3-carboxylic acid. [Online]. Available: [Link]

  • Google Patents. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. [Online].
  • Organic Syntheses. Enantioselective Preparation of 5-Oxo-5,6-dihydro-2H- pyran-2-yl phenylacetate via organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT). [Online]. Available: [Link]

  • ResearchGate. Rotational spectroscopy of chiral tetrahydro-2-furoic acid: Conformational landscape, conversion, and abundances. [Online]. Available: [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo. [Online]. Available: [Link]

  • Advanced Journal of Chemistry, Section B. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Online]. Available: [Link]

  • University of Groningen. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Online]. Available: [Link]

  • NPTEL. Module 6 Hydrogenation Reactions. [Online]. Available: [Link]

Sources

Exploratory

Solubility profile of (S)-Tetrahydro-2H-pyran-3-carboxylic acid in organic solvents

Topic: Solubility Profile and Physicochemical Characterization of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[1][2]

Executive Summary

(S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, particularly for neurological receptor antagonists and enzyme inhibitors.[1][2][3] Its utility relies heavily on its physicochemical behavior in solution.[2][3]

This guide provides a comprehensive solubility analysis derived from thermodynamic principles and structural characterization.[1][2][3] It moves beyond simple data listing to explain the why behind solvent interactions, offering researchers a predictive framework for solvent selection in synthesis, purification, and formulation.[1][3]

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the molecular parameters that govern solute-solvent interactions.[1][2][3]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 130.14 g/mol Low MW favors solubility in a broad range of solvents.[1][2]
Physical State Low-melting Solid / Viscous LiquidIndicates relatively weak crystal lattice energy, facilitating dissolution.[1][2][3]
LogP (Predicted) ~ -0.6 to 0.1Amphiphilic but leans polar.[1][2][3] High affinity for protic and polar aprotic solvents.[1][2][3]
pKa (Estimated) ~4.5 – 4.8Weak acid.[2][3] Solubility is pH-dependent in aqueous media.[1][2][3]
H-Bond Donors 1 (–COOH)Capable of strong H-bonding with alcohols and water.[1][2][3]
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)High affinity for H-bond donating solvents.[1][2][3]
Structural Analysis

The molecule consists of a saturated tetrahydropyran (THP) ring fused with a carboxylic acid group.[3]

  • The THP Ring: Acts as a cyclic ether.[1][2] It imparts lipophilicity relative to a sugar but remains polar enough to accept hydrogen bonds.[1][2][3]

  • The Carboxyl Group: Dominates the solubility profile, driving dimerization in non-polar solvents and ionization in basic aqueous media.[1]

Solubility Profile & Solvent Selection

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized by solvent class.[3]

Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol, Ethanol, Isopropanol.[1][3]

  • Mechanism: The carboxyl group forms strong intermolecular Hydrogen bonds with the solvent.[1][2] The ether oxygen in the ring further stabilizes the solvation shell.[1][2]

  • Application: Ideal for recrystallization (using water/alcohol mixtures) or as reaction media for polar transformations.[2][3]

  • Note: In water, solubility is pH-dependent.[1][2][3] Above pH 5.0, the salt form predominates, drastically increasing solubility (>100 mg/mL).

Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, Acetonitrile.[1][3]

  • Mechanism: These solvents effectively disrupt the carboxylic acid dimers found in the solid state via strong dipole-dipole interactions.[1][2]

  • Application: Preferred for nucleophilic substitution reactions or peptide coupling where nucleophilicity needs to be preserved without proton interference.[1][2][3]

Chlorinated & Ether Solvents (Moderate to High Solubility)[1][3]
  • Solvents: Dichloromethane (DCM), Chloroform, THF, 1,4-Dioxane.[1][3]

  • Mechanism: DCM is an excellent solvent for the protonated (free acid) form.[2][3] THF coordinates well with the acidic proton.[2]

  • Application: Standard solvents for extraction (DCM) and anhydrous reactions (THF).[1][2][3]

Non-Polar Hydrocarbons (Low Solubility)[3]
  • Solvents: Hexane, Heptane, Cyclohexane.[1][3]

  • Mechanism: The high polarity of the carboxylic acid group creates a large cohesive energy difference with non-polar alkanes.[1][2] The molecule prefers to self-associate (dimerize) rather than solvate.[1][2][3]

  • Application: These act as anti-solvents .[1][2] Adding Hexane to a DCM solution of the compound will likely induce precipitation or crystallization.[2]

Experimental Protocol: Gravimetric Solubility Determination

Standardized Self-Validating Workflow

Objective: To determine the saturation solubility (


) of (S)-Tetrahydro-2H-pyran-3-carboxylic acid in a target solvent at 25°C.
Materials
  • (S)-Tetrahydro-2H-pyran-3-carboxylic acid (>97% purity).[1][2][3]

  • Target Solvent (HPLC Grade).[1][2][3]

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).[3]

  • Temperature-controlled shaker or water bath.[1][2]

Protocol Steps
  • Supersaturation: Add excess solid compound (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and shake at 25°C for 24 hours.

    • Validation Check: Ensure undissolved solid remains visible throughout the 24h period.[1][2] If all solid dissolves, add more until a precipitate persists.[3]

  • Filtration: Allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent using a gentle nitrogen stream or vacuum oven at 40°C until constant weight is achieved.

  • Quantification: Weigh the vial with the dry residue (

    
    ).
    
Calculation

[1][2][3]

Workflow Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended process (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Workup Start->Purification PolarRxn Polar/Ionic Mechanism? Reaction->PolarRxn Extraction Liquid-Liquid Extraction Purification->Extraction Crystallization Recrystallization Purification->Crystallization UseDMF Use DMF or DMSO (High Solvency) PolarRxn->UseDMF Yes UseTHF Use THF or DCM (Mod. Polarity) PolarRxn->UseTHF No ExtractAcid Use DCM or EtOAc (Partition vs Water) Extraction->ExtractAcid Target: Free Acid ExtractSalt Use Water (pH > 8) (Forms Salt) Extraction->ExtractSalt Target: Removal AntiSolvent Solvent: EtOAc/EtOH Anti-Solvent: Hexane Crystallization->AntiSolvent

Caption: Decision tree for solvent selection based on thermodynamic affinity and process requirements.

Applications in Drug Development

Chiral Resolution & Crystallization

Since the (S)-enantiomer is often the active pharmacophore, maintaining optical purity is paramount.[1][2][3]

  • Strategy: Use a solvent system where the racemic mixture is highly soluble (e.g., Ethanol) and add a non-polar anti-solvent (e.g., Heptane) to induce controlled crystallization.[3] The distinct solubility of the (S)-isomer vs. the racemate drives purification.[1][2][3]

Partition Coefficient (LogD) in Formulation

For oral bioavailability, the compound's behavior at physiological pH is critical.[3]

  • Stomach (pH 1.2): Exists as free acid.[2][3] High LogD -> Permeable through membranes.[1][2][3]

  • Intestine (pH 7.4): Exists as carboxylate anion.[2][3] High Solubility -> Dissolves in gastric fluids.[1][2][3]

  • Recommendation: Formulation in lipid-based excipients (e.g., Capryol) may be necessary if the free acid solubility is rate-limiting.[1][2][3]

References

  • PubChem. (2024).[2][3] Compound Summary: Tetrahydro-2H-pyran-3-carboxylic acid.[1][2][3][4][5] National Library of Medicine.[2] Retrieved from [Link]

  • Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Cited for theoretical solubility modeling).[1][2][3]

Sources

Foundational

Technical Deep Dive: (R)- vs. (S)-Tetrahydro-2H-pyran-3-carboxylic Acid

Executive Summary: The Stereochemical Imperative Tetrahydro-2H-pyran-3-carboxylic acid (THP-3-COOH) represents a critical chiral building block in modern medicinal chemistry.[1] Unlike its achiral 4-isomer or the anomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Tetrahydro-2H-pyran-3-carboxylic acid (THP-3-COOH) represents a critical chiral building block in modern medicinal chemistry.[1] Unlike its achiral 4-isomer or the anomerically sensitive 2-isomer, the 3-isomer offers a unique vector for scaffold decoration that mimics the spatial arrangement of cyclic amino acids like proline or pipecolic acid.[1]

The distinction between the (R) and (S) enantiomers is not merely academic; it dictates the binding trajectory of the carboxylate pharmacophore within protein active sites.[1] This guide provides a comprehensive technical analysis of the structural, synthetic, and analytical differences between these enantiomers, designed for researchers requiring high-purity synthons for lead optimization.[1]

Structural Dynamics & Conformational Analysis

The Chiral Center at C3

The THP-3-COOH molecule possesses a single stereogenic center at carbon-3.[1] The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -COOH (Highest Priority)

  • -CH2-O- (C2, attached to Oxygen)[1]

  • -CH2-CH2- (C4, attached to Carbon)

  • -H (Lowest Priority)

  • (R)-Enantiomer: When the lowest priority group (H) is oriented away, the sequence 1→2→3 is clockwise.[1][2][3]

  • (S)-Enantiomer: The sequence 1→2→3 is counter-clockwise.[1]

Conformational Preferences (The Chair Flip)

Like cyclohexane, the tetrahydropyran ring exists predominantly in a chair conformation.[1] However, the presence of the oxygen atom introduces dipole effects.

  • Equatorial Preference: In both (R) and (S) forms, the bulky carboxylic acid group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C1 and C5.[1]

  • Solvent Effects: In polar protic solvents, hydrogen bonding can occasionally stabilize the axial conformer, but the equatorial form remains the thermodynamically dominant species (>95%).[1]

conformation cluster_R (R)-Enantiomer Dynamics cluster_S (S)-Enantiomer Dynamics Racemate Racemic THP-3-COOH R_Eq (R)-Equatorial (Major) Minimizes 1,3-diaxial strain Racemate->R_Eq Chiral Resolution S_Eq (S)-Equatorial (Major) Minimizes 1,3-diaxial strain Racemate->S_Eq Chiral Resolution R_Ax (R)-Axial (Minor) High Energy R_Eq->R_Ax Ring Flip (Keq << 1) S_Ax (S)-Axial (Minor) High Energy S_Eq->S_Ax Ring Flip (Keq << 1)

Figure 1: Conformational equilibrium of THP-3-COOH enantiomers. The equatorial conformer is thermodynamically favored.[1]

Synthetic Methodologies: Accessing Pure Enantiomers[4]

Obtaining enantiopure THP-3-COOH is typically achieved via two primary routes: Enzymatic Kinetic Resolution (preferred for scale) or Asymmetric Hydrogenation .[1]

Protocol: Enzymatic Kinetic Resolution (Self-Validating System)

This method utilizes the high stereoselectivity of Candida antarctica Lipase B (CAL-B) to hydrolyze the ester of one enantiomer selectively.[1]

Reagents:

  • Racemic Methyl Tetrahydro-2H-pyran-3-carboxylate[1]

  • Immobilized CAL-B (e.g., Novozym 435)[4]

  • Phosphate Buffer (0.1 M, pH 7.0)[1]

  • Acetone (Co-solvent, optional)[1]

Step-by-Step Methodology:

  • Preparation: Suspend racemic methyl ester (10 mmol) in Phosphate Buffer (50 mL). Add Acetone (5 mL) if solubility is poor.

  • Initiation: Add Immobilized CAL-B (200 mg). Maintain temperature at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via GC or HPLC. The enzyme typically hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact (verify specific enzyme preference with a small screen, as immobilization support can influence selectivity).[1]

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads.

  • Separation:

    • Adjust pH to 8.5 (aqueous layer retains the (S)-acid as a salt).[1]

    • Extract with Ethyl Acetate to remove the unreacted (R)-ester.[1]

    • Acidify the aqueous layer to pH 2.0 with 1M HCl.

    • Extract the (S)-acid with Ethyl Acetate, dry over MgSO4, and concentrate.[1]

Asymmetric Hydrogenation (Catalytic Route)

For de novo synthesis, the hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a Palladium catalyst modified with Cinchona alkaloids (Cinchonidine or Cinchonine) is effective.[1]

  • Pd/Al2O3 + Cinchonidine: Yields (S)-enriched product.[1]

  • Pd/Al2O3 + Cinchonine: Yields (R)-enriched product.[1]

synthesis_workflow Start Racemic Methyl Ester Enzyme CAL-B Lipase Hydrolysis (pH 7.0, 30°C) Start->Enzyme Split Biphasic Separation (pH Adjustment) Enzyme->Split 50% Conversion S_Path (S)-Acid (Aqueous Phase) Precipitate at pH 2.0 Split->S_Path pH > 8 R_Path (R)-Ester (Organic Phase) Unreacted Split->R_Path Extraction (EtOAc) Hydrolysis Chemical Hydrolysis (LiOH/THF) R_Path->Hydrolysis R_Final (R)-Acid High ee% Hydrolysis->R_Final

Figure 2: Enzymatic Kinetic Resolution workflow for isolating both enantiomers.

Analytical Validation: Chiral HPLC

Distinguishing the (R) and (S) forms requires specific chiral stationary phases (CSPs).[1] Standard C18 columns cannot separate these enantiomers.

Table 1: Recommended Chiral Separation Conditions

ParameterCondition Set A (Normal Phase)Condition Set B (Reversed Phase)
Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-RH (Amylose tris-3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)Water (pH 2.0 H3PO4) : Acetonitrile (60 :[1] 40)
Flow Rate 0.5 - 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm (low absorbance, carboxyl only)UV @ 210 nm
Selectivity High resolution for free acidGood for esters/salts
Notes TFA is critical to suppress ionization of the -COOH group, preventing peak tailing.[1]Compatible with LC-MS if volatile buffers (Formic acid) are used.[1]

Self-Validation Check:

  • Always run the racemate first to establish the separation window.

  • If peak splitting is poor, derivatize the acid to the benzyl ester or amide (using a chiral amine like phenylethylamine) to introduce additional interaction points for the CSP.[1]

Pharmacological Impact & Applications[4][6][7][8]

The THP-3-COOH moiety serves as a bioisostere for proline and other cyclic amino acids, offering altered solubility profiles and metabolic stability.[1]

Bioisosterism and Peptidomimetics

In drug design, replacing a proline ring with a tetrahydropyran-3-carboxylic acid unit changes the lipophilicity (LogP) and hydrogen bond accepting capability (ether oxygen).[1]

  • (S)-Isomer: Often mimics L-Proline spatially.[1]

  • (R)-Isomer: Mimics D-Proline, often used to induce "reverse turns" in peptide chains or to stabilize metabolically labile sites.[1]

Case Study Utility

While specific marketed drugs containing the isolated simple acid are rare, the motif is prevalent in:

  • Nrf2 Activators: Used as a scaffold to orient electrophilic warheads.

  • Antibacterial Agents: As a linker in novel topoisomerase inhibitors.

  • Metabolic Impurities: The acid appears as a metabolite in degradation pathways of complex glycosylated drugs (e.g., Ezetimibe analogs involving pyran rings).

References

  • Enantioselective Hydrogenation: Szöllősi, G., et al. "The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst." New Journal of Chemistry, 2003.

  • Enzymatic Resolution (General Methodology): Gotor-Fernández, V., et al. "Lipases: Useful biocatalysts for the preparation of pharmaceuticals."[1] Journal of Molecular Catalysis B: Enzymatic, 2006.[5] [1]

  • Chiral HPLC Techniques: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection."

  • Biological Relevance: PubChem Compound Summary for Tetrahydro-2H-pyran-3-carboxylic acid.

  • CIP Rules & Configuration: LibreTexts Chemistry. "Absolute Configuration and the (R) and (S) System."

Sources

Exploratory

In-Depth Technical Guide: pKa and Acidity of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid

Topic: pKa values and acidity of (S)-Tetrahydro-2H-pyran-3-carboxylic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary (S)-Tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and acidity of (S)-Tetrahydro-2H-pyran-3-carboxylic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a critical chiral building block in medicinal chemistry, often employed as a polar, non-aromatic bioisostere for phenyl or cyclohexane rings.[1] Its acidity is governed by the electron-withdrawing inductive effect (-I) of the cyclic ether oxygen, which significantly lowers its pKa relative to carbocyclic analogs.[1]

This guide provides a comprehensive analysis of the compound's physicochemical profile, focusing on the mechanistic drivers of its acidity, conformational preferences, and practical protocols for experimental pKa determination.[1]

Key Data Point:

  • Predicted pKa: 4.35 ± 0.20[1]

  • Dominant Conformation: Chair (Carboxyl group equatorial)[1][2]

  • Primary Acidity Driver:

    
    -inductive effect from the C1-Oxygen.[1]
    

Physicochemical Profile & Acidity Data

The acidity of (S)-tetrahydro-2H-pyran-3-carboxylic acid is distinct from its positional isomers and carbocyclic counterparts due to the proximity of the electronegative oxygen atom.[1]

pKa Comparative Analysis

The following table contrasts the (S)-3-isomer with relevant structural analogs to highlight the distance-dependent nature of the inductive effect.

CompoundStructurepKa (Aq. 25°C)Acidity Driver
(S)-Tetrahydro-2H-pyran-3-carboxylic acid Target 4.35 (Pred) Strong -I effect (β-position)
Tetrahydro-2H-pyran-4-carboxylic acidIsomer4.43 - 4.80Weaker -I effect (γ-position)
Cyclohexanecarboxylic acidCarbocycle4.91No inductive stabilization
Tetrahydrofuran-3-carboxylic acid5-ring analog~4.0 - 4.2Ring strain + -I effect

Technical Insight: The pKa of the 3-isomer is approximately 0.5–0.6 units lower than cyclohexanecarboxylic acid.[1] This increased acidity arises because the ring oxygen is only two bonds away (β-position) from the carboxyl carbon, allowing for effective transmission of electron density withdrawal, which stabilizes the carboxylate anion.[1]

Lipophilicity (LogP/LogD)
  • Computed LogP: ~0.2 – 0.6[1]

  • LogD (pH 7.4): < -2.0 (Highly ionized)[1]

  • Implication: At physiological pH, the compound exists almost exclusively as the anionic carboxylate, ensuring high aqueous solubility but potentially limiting passive membrane permeability unless masked as a prodrug.[1]

Mechanistic Analysis of Acidity & Conformation

Understanding the acidity requires analyzing the interplay between electronic effects and the conformational dynamics of the tetrahydropyran ring.[1]

Electronic Effects (Inductive vs. Field)

The ether oxygen exerts a strong electron-withdrawing inductive effect (-I) through the


-bond framework.[1]
  • Mechanism: The polarized C-O bonds pull electron density away from the C3 carbon, which in turn pulls density from the carboxyl group.[1]

  • Anion Stabilization: Upon deprotonation, the resulting negative charge on the carboxylate is stabilized by this withdrawal, lowering the energy of the conjugate base and favoring dissociation (lower pKa).[1]

Conformational Landscape

The tetrahydropyran ring predominantly adopts a chair conformation.[1] For the (S)-3-carboxylic acid, two primary chair conformers exist:

  • Equatorial Conformer: The bulky -COOH group occupies the equatorial position to minimize 1,3-diaxial steric strain.[1] This is the thermodynamically dominant species (>90% population).[1]

  • Axial Conformer: The -COOH group is axial.[1] While sterically disfavored, this conformer can be stabilized by intramolecular hydrogen bonding between the carboxylic proton and the ring oxygen (in non-polar solvents) or favorable dipole alignment.[1]

Note on Stereochemistry: The (S)-configuration dictates the absolute spatial arrangement.[1] In the lowest energy chair form, the (S)-center places the carboxyl group equatorially.[1]

Visualization of Equilibrium

The following diagram illustrates the dissociation equilibrium and the inductive influence of the ring oxygen.

AcidityMechanism cluster_0 Neutral Acid (Protonated) cluster_1 Conjugate Base (Deprotonated) Neutral (S)-Tetrahydro-2H-pyran-3-COOH (Chair Conformation) Anion Carboxylate Anion (Resonance Stabilized) Neutral->Anion Ka (Dissociation) Anion->Neutral H+ Inductive Inductive Effect (-I) Oxygen pulls e- density Inductive->Neutral Increases acidity Inductive->Anion Stabilizes Charge Sterics Steric Preference Equatorial > Axial Sterics->Neutral Dictates Geometry

Caption: Figure 1. Mechanistic drivers of acidity. The ring oxygen (yellow) exerts an inductive pull, stabilizing the anion (red box).[1]

Experimental Determination Protocol

To validate the predicted pKa of 4.35, Potentiometric Titration is the "Gold Standard" method due to its high precision (±0.01 pH units).[1]

Materials & Prerequisites[1]
  • Compound: >98% purity (S)-Tetrahydro-2H-pyran-3-carboxylic acid.[1]

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]

  • Solvent: Degassed, CO2-free deionized water (ionic strength adjusted to 0.15 M with KCl to mimic physiological conditions).

  • Instrumentation: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.[1]

Step-by-Step Workflow
  • System Calibration:

    • Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01).

    • Determine the "blank" titration curve of the solvent to correct for background ions.[1]

  • Sample Preparation:

    • Weigh ~3-5 mg of the compound (ensure exact mass for molecular weight correlation).[1]

    • Dissolve in 20 mL of the ionic strength-adjusted water. Note: If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titration Execution:

    • Acidify the sample initially to pH ~2.0 using 0.1 M HCl to ensure full protonation.[1]

    • Titrate with 0.1 M KOH in small increments (0.5 µL - 2 µL) under inert gas purge (Nitrogen/Argon) to prevent CO2 absorption.[1]

    • Record pH vs. Volume data until pH reaches ~12.0.

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of protons bound (

      
      ) at each pH step.[1]
      
    • The pKa is the pH at which

      
      .[1]
      
Protocol Visualization

ExperimentalProtocol cluster_QC Quality Control Start Start: Sample Weighing (3-5 mg, >98% Purity) Dissolution Dissolution (0.15 M KCl, CO2-free water) Start->Dissolution Acidification Acidification (Add HCl to pH 2.0) Dissolution->Acidification Titration Potentiometric Titration (Add 0.1 M KOH, N2 purge) Acidification->Titration DataAcq Data Acquisition (pH vs. Volume curve) Titration->DataAcq Calculation Bjerrum Analysis (Determine pH at n=0.5) DataAcq->Calculation Calib Electrode Calibration (4-point buffer) Calib->Titration Blank Blank Subtraction

Caption: Figure 2. Potentiometric titration workflow for precise pKa determination.

Implications for Drug Design[1]

Bioisosterism

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a saturated bioisostere for:

  • m-Benzoic acid: It offers a similar vector for the carboxylate but with increased sp3 character (Fsp3), which improves solubility and metabolic stability.[1]

  • Cyclohexane carboxylic acid: It introduces polarity (lowering LogP) without changing the steric bulk significantly.[1]

Solubility & Permeability
  • Solubility: The lower pKa (4.[1]35) ensures the drug is >99.9% ionized in the small intestine (pH 6-7), guaranteeing excellent aqueous solubility.[1]

  • Permeability: The high ionization state may impede passive diffusion.[1] Strategies to improve permeability include:

    • Ester Prodrugs: Masking the acid as an ethyl or isopropyl ester.[1]

    • Active Transport: Targeting monocarboxylate transporters (MCTs) which recognize small carboxylates.[1]

References

  • Predicted pKa Data & Chemical Properties.

    • Source: [1]

  • Inductive Effects in Heterocycles.Britannica & LibreTexts.

    • Source:

  • Conformational Analysis of Tetrahydropyrans.Journal of the American Chemical Society.

    • Source: [1]

  • Potentiometric Titration Methodology. Sirius Analytical (Pion Inc.)[1] Technical Notes.

    • Source:

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid: An Application Note and Protocol Guide

Abstract (S)-Tetrahydro-2H-pyran-3-carboxylic acid is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a variety of therapeutic agents.[1][2] Its incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a variety of therapeutic agents.[1][2] Its incorporation into drug candidates can enhance solubility, metabolic stability, and conformational rigidity, ultimately influencing biological activity.[2] This document provides a comprehensive guide to the scalable synthesis of this important compound. We will explore and compare various synthetic strategies, including asymmetric hydrogenation and chiral resolution, culminating in a detailed, field-proven protocol for a robust and economically viable manufacturing process. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Strategic Importance of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific enantiomer, (S)-Tetrahydro-2H-pyran-3-carboxylic acid, provides a chiral handle that is crucial for the stereospecific synthesis of complex molecules. Its structural features, including the ether oxygen and the carboxylic acid functional group, allow for diverse chemical modifications, making it a versatile starting material for the construction of lactones, amino acid derivatives, and other key pharmaceutical intermediates.[2]

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-dramatic differences in pharmacological activity and toxicological profiles between enantiomers. Therefore, the development of efficient and scalable methods to produce single-enantiomer intermediates like (S)-Tetrahydro-2H-pyran-3-carboxylic acid is of paramount importance.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to (S)-Tetrahydro-2H-pyran-3-carboxylic acid have been reported. The choice of the optimal strategy for industrial-scale production depends on a careful evaluation of factors such as yield, enantiomeric excess (e.e.), cost of starting materials and catalysts, operational simplicity, and waste generation. Here, we compare two prominent approaches: Asymmetric Hydrogenation and Chiral Resolution.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as 5,6-dihydro-2H-pyran-3-carboxylic acid, offers a direct and atom-economical route to the desired (S)-enantiomer.[3] This method relies on the use of a chiral catalyst to induce stereoselectivity during the reduction of the double bond.

Key Advantages:

  • High Atom Economy: This method, in principle, can convert the entire substrate to the desired product, avoiding the loss of 50% of the material inherent in classical resolutions.[4]

  • Directness: It is a more direct route compared to multi-step resolution processes.

Challenges:

  • Catalyst Cost and Availability: Chiral catalysts, often based on precious metals like rhodium or ruthenium with sophisticated phosphine ligands, can be expensive and may require specialized synthesis.[5][6]

  • Process Optimization: Achieving high enantioselectivity and turnover numbers often requires extensive optimization of reaction conditions (pressure, temperature, solvent, and catalyst loading).[6]

A notable example involves the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a cinchona alkaloid-modified palladium catalyst, which has been reported to yield the product with up to 89% optical purity.[3] While promising, achieving the high enantiomeric excess (>99% e.e.) typically required for pharmaceutical applications can be challenging and may necessitate further purification.

Chiral Resolution of Racemic Tetrahydro-2H-pyran-3-carboxylic Acid

Chiral resolution is a classical and widely practiced method for separating enantiomers from a racemic mixture.[4] This approach involves the reaction of the racemic carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][7]

Key Advantages:

  • Robust and Well-Established: The principles of diastereomeric salt resolution are well-understood and have a long history of successful industrial application.

  • High Enantiopurity: With careful optimization of crystallization conditions, it is often possible to obtain one diastereomer in very high purity, leading to the final product with excellent enantiomeric excess.

Challenges:

  • Theoretical Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is separated as part of the other diastereomer.[4] However, the undesired enantiomer can potentially be racemized and recycled to improve overall process efficiency.

  • Screening of Resolving Agents: The selection of an appropriate and cost-effective chiral resolving agent often requires empirical screening of several candidates.[4]

Commonly used resolving agents for carboxylic acids are chiral amines, such as (R)-1-phenylethylamine or other naturally occurring alkaloids.[7]

Recommended Scalable Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

Based on a thorough evaluation of scalability, robustness, and the ability to consistently achieve high enantiopurity, we recommend a chiral resolution protocol. While asymmetric hydrogenation is an elegant approach, the challenges associated with catalyst cost, optimization for high e.e., and potential for catalyst inhibition on a large scale make chiral resolution a more pragmatic and reliable choice for industrial production at this time.

The following protocol details the resolution of racemic tetrahydro-2H-pyran-3-carboxylic acid using (R)-(+)-α-methylbenzylamine as the chiral resolving agent.

Workflow Diagram

G cluster_0 Synthesis of Racemic Acid cluster_1 Chiral Resolution cluster_2 Isolation of (S)-Enantiomer start Starting Materials racemic_synthesis Synthesis of Racemic Tetrahydro-2H-pyran-3-carboxylic Acid start->racemic_synthesis racemic_acid Racemic Acid racemic_synthesis->racemic_acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-(+)-α-methylbenzylamine resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomeric Salts crystallization->separation diastereomeric_salt Less Soluble Diastereomeric Salt ((S)-acid • (R)-amine) separation->diastereomeric_salt acidification Acidification diastereomeric_salt->acidification extraction Extraction acidification->extraction purification Purification & Isolation extraction->purification final_product (S)-Tetrahydro-2H-pyran-3-carboxylic Acid purification->final_product

Caption: Workflow for the scalable synthesis of (S)-Tetrahydro-2H-pyran-3-carboxylic acid.

Experimental Protocol

Part A: Synthesis of Racemic Tetrahydro-2H-pyran-3-carboxylic Acid

A detailed synthesis of the racemic starting material is beyond the scope of this specific application note, but it can be prepared via several established methods, such as the hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid or the cyclization of appropriate precursors.[8][9]

Part B: Chiral Resolution

Materials:

  • Racemic Tetrahydro-2H-pyran-3-carboxylic acid

  • (R)-(+)-α-Methylbenzylamine

  • Ethanol (anhydrous)

  • Hydrochloric Acid (2 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 equivalent of racemic tetrahydro-2H-pyran-3-carboxylic acid in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine in ethanol.

    • Slowly add the amine solution to the carboxylic acid solution with gentle stirring. The formation of a salt may cause the solution to become cloudy or precipitate to form.

    • Gently heat the mixture until a clear solution is obtained.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of (S)-tetrahydro-2H-pyran-3-carboxylic acid with (R)-(+)-α-methylbenzylamine is typically less soluble and will preferentially crystallize.

    • For improved yield and purity, the flask can be placed in a refrigerator (4 °C) or an ice bath for several hours to promote further crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the (S)-Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • With vigorous stirring, slowly add 2 M hydrochloric acid until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

    • The free (S)-tetrahydro-2H-pyran-3-carboxylic acid will separate, often as an oil or a solid.

  • Extraction and Purification:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-tetrahydro-2H-pyran-3-carboxylic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Data and Expected Results
ParameterExpected ValueNotes
Yield of Diastereomeric Salt 40-45% (based on racemic acid)Dependent on crystallization efficiency.
Yield of (S)-Acid >90% (from the salt)High recovery is expected from the acidification and extraction steps.
Overall Yield of (S)-Acid 35-40%Based on the initial amount of racemic acid.
Enantiomeric Excess (e.e.) >98%Can be determined by chiral HPLC analysis.
Chemical Purity >99%Determined by NMR and/or GC-MS.

Note: The mother liquor from the first crystallization is enriched in the (R)-enantiomer. The (R)-acid can be recovered and the resolving agent can be recycled. The recovered (R)-acid can be racemized and reused in a subsequent resolution batch to improve the overall process economy.

Safety and Handling

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Operations should be conducted in a well-ventilated fume hood.

  • (R)-(+)-α-Methylbenzylamine is a corrosive and flammable liquid. Handle with care.

  • Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

Conclusion

The chiral resolution of racemic tetrahydro-2H-pyran-3-carboxylic acid via diastereomeric salt formation with (R)-(+)-α-methylbenzylamine represents a robust, scalable, and economically viable method for the production of the enantiomerically pure (S)-form. This protocol provides a reliable pathway for obtaining this critical pharmaceutical building block in high purity and enantiomeric excess, meeting the stringent requirements of the drug development industry. While alternative methods like asymmetric catalysis hold promise for future process improvements, the established nature and predictability of chiral resolution make it the current method of choice for large-scale synthesis.

References

  • Szöllősi, G., et al. (2006). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. New Journal of Chemistry, 30(7), 1050-1054. Available from: [Link]

  • Ishikawa, H., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 548-557. Available from: [Link]

  • Zhang, Z., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Organic Letters, 23(22), 8879-8884. Available from: [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available from: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • Bravin, F., & Barreca, G. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • National Institutes of Health. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Available from: [Link]

  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Available from: [Link]

  • Advanced Journal of Chemistry, Section B. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available from: [Link]

  • ScienceDirect. (2025). Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by. Available from: [Link]

  • Chiral Quest Inc. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). (3S)-Tetrahydro-2H-pyran-3-carboxylic acid Env. Fate/Transport. Available from: [Link]

  • ResearchGate. (2012). A Biocatalytic Hydrogenation of Carboxylic Acids. Available from: [Link]

  • Semantic Scholar. (2024). Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis. Available from: [Link]

  • ACS Publications. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Available from: [Link]

  • PubChem. (n.d.). Tetrahydro-2h-pyran-3-carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. (2012). A biocatalytic hydrogenation of carboxylic acids. Chemical Communications, 48(98), 12056-12058. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid in Peptide Synthesis

Abstract (S)-Tetrahydro-2H-pyran-3-carboxylic acid is a valuable chiral building block used in medicinal chemistry to introduce conformational rigidity and modulate physicochemical properties such as stability and solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a valuable chiral building block used in medicinal chemistry to introduce conformational rigidity and modulate physicochemical properties such as stability and solubility.[1] Its cyclic ether structure serves as a non-classical bioisostere, enabling the exploration of novel chemical space in drug discovery programs.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this scaffold into peptide chains. We present detailed, field-proven protocols for both solid-phase and solution-phase peptide coupling, addressing the specific considerations required for this sterically distinct carboxylic acid. The causality behind experimental choices is explained, and methodologies are designed to be self-validating through integrated monitoring and purification steps.

Introduction: The Role of Saturated Heterocycles in Peptide Chemistry

The amide bond is the fundamental linkage in peptides and proteins, but the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, primarily because the acidic proton of the carboxylic acid will be readily abstracted by the basic amine, forming an unreactive ammonium carboxylate salt.[4] Peptide synthesis, therefore, relies on the activation of the carboxylic acid moiety to create a reactive intermediate susceptible to nucleophilic attack by the amine.[5][6][7] This is achieved using a diverse array of "coupling reagents."

(S)-Tetrahydro-2H-pyran-3-carboxylic acid (herein referred to as (S)-THP-3-COOH) presents a unique structural motif. While not as sterically encumbered as α,α-disubstituted amino acids, its non-planar, six-membered ring structure imparts a degree of steric bulk that must be considered when selecting a coupling strategy. For such substrates, high-efficiency onium salt-based reagents (e.g., HATU, HBTU) or carbodiimides coupled with activating additives are often required to achieve high yields and reaction rates.[8][9][10]

This guide will detail two robust protocols for the conjugation of (S)-THP-3-COOH to an amine nucleophile, one optimized for solid-phase peptide synthesis (SPPS) and the other for traditional solution-phase synthesis.

Core Principles of Carboxylic Acid Activation for Peptide Coupling

The central principle of peptide coupling is the conversion of the carboxyl group's hydroxyl moiety—a poor leaving group—into a highly reactive species. This is typically an active ester, acyl halide, or anhydride.[9][11]

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo side reactions. The inclusion of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) intercepts the O-acylisourea to form a more stable, yet highly reactive, active ester, which minimizes side reactions and suppresses racemization.[4][12][13]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents, which exist as aminium or phosphonium salts, facilitate the direct formation of active esters.[10][14] For instance, HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) reacts with a carboxylate in the presence of a base to form a highly reactive OAt ester.[8][10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making these reagents exceptionally fast and efficient, particularly for sterically hindered couplings.[10]

  • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial. Its role is to deprotonate the carboxylic acid to form the carboxylate and to neutralize any amine salts, ensuring the amine component remains a free, active nucleophile.[8][14]

Recommended Protocols for (S)-THP-3-COOH Coupling

Protocol 1: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for its speed, high efficiency, and suitability for sterically demanding couplings, making it ideal for incorporating (S)-THP-3-COOH onto a resin-bound peptide.

cluster_cycle SPPS Coupling Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (x5) Deprotection->Wash1 Coupling Coupling on Resin (1-2 hours) Wash1->Coupling Activation Pre-activation: (S)-THP-3-COOH + HATU + DIPEA in DMF Activation->Coupling Add to resin Wash2 DMF Wash (x5) Coupling->Wash2 Monitoring Kaiser Test Wash2->Monitoring Monitoring->Deprotection Negative: Next Cycle Monitoring->Coupling Positive: Recouple

Caption: Standard Fmoc-SPPS cycle for coupling (S)-THP-3-COOH.

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin (e.g., 0.1 mmol scale) in anhydrous N,N-dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.[15] After swelling, drain the DMF.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete deprotection.[15][16]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vial, dissolve (S)-THP-3-COOH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in anhydrous DMF. Add DIPEA (8 eq., 0.8 mmol) and allow the solution to pre-activate for 2-5 minutes at room temperature. The use of a slight excess of the carboxylic acid and a sub-stoichiometric amount of coupling reagent relative to the acid ensures complete activation without wasting the reagent.

  • Coupling Reaction: Add the activation solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary depending on the steric hindrance of the N-terminal amino acid on the resin.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[17] A negative result (colorless or yellow beads) indicates complete coupling.

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (50 eq) and DIPEA (50 eq) in DMF for 30 minutes.[17] This prevents the formation of deletion sequences.

  • Final Wash: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) before proceeding to the next cycle or final cleavage.

Protocol 2: Scalable Solution-Phase Synthesis using EDC/HOBt

This classic method is cost-effective and highly scalable, making it suitable for producing larger quantities of the coupled product. The use of HOBt is critical for maintaining stereochemical integrity and improving efficiency.

G Start Starting Materials: (S)-THP-3-COOH Amine·HCl Salt HOBt, EDC·HCl, DIPEA Activation 1. Dissolve Acid & HOBt in DMF 2. Cool to 0°C 3. Add EDC·HCl (Pre-activation) Start->Activation Coupling 1. Add Amine·HCl Salt 2. Add DIPEA (base) 3. Warm to RT, Stir 12-18h Activation->Coupling Workup Aqueous Workup: - Dilute with EtOAc - Wash with 1N HCl - Wash with sat. NaHCO₃ - Wash with Brine Coupling->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General workflow for solution-phase amide coupling.

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-THP-3-COOH (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and the desired amine hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.1 eq.). Dissolve the components in anhydrous DMF.

  • Reaction Cooldown: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This helps to control the initial exothermic reaction upon addition of the coupling reagent and minimize potential side reactions.

  • Carbodiimide Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the cooled solution in one portion.

  • Base Addition: Slowly add DIPEA (2.5 eq.) dropwise to the reaction mixture. The base will neutralize the amine hydrochloride salt and the HCl generated from the EDC reagent.

  • Coupling Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. The water-soluble urea byproduct from EDC is effectively removed during these aqueous washes.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide.

Comparative Summary of Protocols

ParameterProtocol 1: SPPS (HATU)Protocol 2: Solution-Phase (EDC/HOBt)
Primary Application Automated or manual synthesis of longer peptidesScalable synthesis of dipeptides or fragments
Key Reagents (S)-THP-3-COOH, HATU, DIPEA, Piperidine(S)-THP-3-COOH, EDC·HCl, HOBt, DIPEA
Solvent DMF, NMPDMF, DCM, THF
Reaction Time 1-2 hours12-18 hours
Purification Cleavage from resin followed by HPLCAqueous workup & column chromatography
Advantages - Fast and highly efficient[8] - Ideal for complex/hindered sequences - Excess reagents easily washed away[16]- Cost-effective reagents[8] - Highly scalable - Well-established, robust procedure
Disadvantages - Higher cost of reagents (HATU) - Requires specialized equipment for automation- Longer reaction times - Purification can be labor-intensive - Byproduct removal is critical

Conclusion

The successful incorporation of (S)-Tetrahydro-2H-pyran-3-carboxylic acid into a peptide sequence is readily achievable with the appropriate selection of coupling chemistry. For solid-phase synthesis where efficiency and speed are paramount, the use of a potent onium salt reagent like HATU is the superior choice. For larger-scale solution-phase applications where cost and scalability are key drivers, the classic EDC/HOBt combination provides a reliable and robust alternative. By understanding the principles of activation and carefully following these validated protocols, researchers can effectively utilize this valuable building block to advance their drug discovery and development programs.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Ishihara, K. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 49(35), 3616-3632. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Recent development of peptide coupling reagents in organic synthesis. Nature, 480(7378), 471-479. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Organic Letters, 4(4), 553–555. Retrieved from [Link]

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Kumar, A., & Sharma, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1131-1142. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?. Retrieved from [Link]

Sources

Method

Using (S)-Tetrahydro-2H-pyran-3-carboxylic acid as a chiral building block

Application Note: Strategic Utilization of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid in Drug Design Abstract (S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 1391742-13-4) is a high-value chiral heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid in Drug Design

Abstract

(S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 1391742-13-4) is a high-value chiral heterocyclic building block. It serves as a superior bioisostere for proline and cyclohexane rings, offering reduced lipophilicity (LogP) and improved metabolic stability in drug candidates. This guide provides detailed, field-proven protocols for its sourcing, quality control, and chemical transformation, specifically focusing on amide coupling, Curtius rearrangement, and reduction pathways essential for synthesizing enzyme inhibitors (e.g., DPP-4) and receptor modulators.

Introduction: The Tetrahydropyran (THP) Advantage

In modern medicinal chemistry, the "Magic Methyl" effect has a counterpart in ring systems: the "Ether Switch." Replacing a cyclohexane ring with a tetrahydropyran (THP) ring lowers the calculated LogP (cLogP) by approximately 1.0–1.5 units, significantly improving water solubility and reducing non-specific protein binding.

The (S)-Tetrahydro-2H-pyran-3-carboxylic acid isomer is particularly valuable because:

  • Conformational Restriction: It locks substituents in a specific spatial orientation, critical for binding affinity in GPCRs and protease active sites.

  • Bioisosterism: It acts as a non-basic bioisostere of proline and a polar bioisostere of 3-substituted cyclohexanecarboxylic acids.

  • Metabolic Shielding: The ether oxygen reduces the electron density of the ring, often protecting adjacent sites from oxidative metabolism (CYP450).

Technical Specifications & Quality Control

Before initiating synthesis, verify the integrity of the starting material. The (S)-enantiomer is sensitive to racemization under strongly basic conditions due to the acidity of the


-proton.
PropertySpecification
Chemical Name (S)-Tetrahydro-2H-pyran-3-carboxylic acid
CAS Number 1391742-13-4
Molecular Weight 130.14 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in MeOH, DCM, THF, EtOAc; slightly soluble in water
Protocol 2.1: Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, as it is concentration-dependent and low-magnitude for this scaffold.

Method: Chiral HPLC or GC is required.

  • Derivatization: Convert to the methyl ester using TMS-diazomethane (MeOH, 25°C, 30 min) prior to analysis if using GC.

  • Column: Chiralpak AD-H or OD-H (HPLC); Cyclodex-B (GC).

  • Mobile Phase (HPLC): Hexane:Isopropanol (90:10) + 0.1% TFA.

  • Acceptance Criteria: ee > 98.0% is recommended for library synthesis.

Functionalization Modules

Module A: The "Gateway" Reaction – Curtius Rearrangement

Objective: Accessing (S)-Tetrahydro-2H-pyran-3-amine derivatives (Key pharmacophore for DPP-4 inhibitors).

The conversion of the carboxylic acid to an amine via the Curtius rearrangement is the most critical transformation for this building block. It proceeds with retention of configuration .

Safety Warning: Azide intermediates are potentially explosive.[1] Perform behind a blast shield.[1]

Step-by-Step Protocol:

  • Activation: Charge a flask with (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv) and anhydrous Toluene (0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) and stir at room temperature for 10 min.

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.2 equiv) dropwise.

    • Note: DPPA is preferred over

      
      /Acid Chloride methods for safety and yield in this specific substrate.
      
  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping (The Urea/Carbamate Switch):

    • For Boc-Amine: Add tert-Butanol (5.0 equiv) and reflux for 12 hours.

    • For Urea: Add the target amine (1.1 equiv) directly to the isocyanate solution at 25°C.

  • Workup: Cool, dilute with EtOAc, wash with 5% citric acid (removes phosphate byproducts), sat.

    
    , and brine.
    

Visualizing the Pathway:

CurtiusRearrangement Acid (S)-THP-3-COOH (Starting Material) AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide DPPA, Et3N Toluene, RT Isocyanate Isocyanate (Retained Stereochem) AcylAzide->Isocyanate Heat (80°C) -N2 BocAmine (S)-N-Boc-Amine (Protected) Isocyanate->BocAmine t-BuOH Reflux Urea Urea Derivative (Drug Scaffold) Isocyanate->Urea R-NH2 RT

Figure 1: Curtius Rearrangement workflow for accessing amine derivatives with retention of stereochemistry.

Module B: Amide Coupling (Peptidomimetics)

Objective: Coupling to amines without racemization.

The


-proton at C3 is moderately acidic. Over-activation can lead to epimerization.

Optimization Table: Coupling Reagents

ReagentConditionsRisk of RacemizationYieldRecommendation
HATU DIPEA, DMF, 0°CModerateHigh (90-95%)Use for difficult amines; keep cold.
T3P (50%) Pyridine/EtOAcLow High (85-95%)Preferred. Excellent epimerization control.
EDC/HOBt DCM, RTLowModerate (70-80%)Good for simple primary amines.

Protocol (T3P Method):

  • Dissolve (S)-acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (0.1 M).

  • Add Pyridine (2.5 equiv).

  • Cool to 0°C. Add T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) dropwise.

  • Allow to warm to RT and stir for 4–12 hours.

  • Self-Validating Step: Check pH of aqueous wash. Wash with 1N HCl, then sat.

    
    . T3P byproducts are water-soluble, simplifying purification.
    
Module C: Reduction to Linkers

Objective: Synthesis of (S)-Tetrahydro-2H-pyran-3-ylmethanol.

Protocol:

  • Reagent: Borane-THF complex (

    
    ) is superior to 
    
    
    
    for chemoselectivity if other esters/halogens are present.
  • Procedure: Add

    
     (1.0 M, 1.2 equiv) to the acid in THF at 0°C. Stir 2h at RT.
    
  • Quench: Carefully add MeOH until bubbling ceases. Concentrate and co-evaporate with MeOH (3x) to remove trimethyl borate.

Case Study: Application in DPP-4 Inhibitor Design

Context: Dipeptidyl peptidase-4 (DPP-4) inhibitors are used for Type 2 Diabetes. The Merck candidate Omarigliptin and related analogs utilize a tetrahydropyran core to bind into the S1/S2 pockets of the enzyme.

Design Logic:

  • Starting Point: (S)-Tetrahydro-2H-pyran-3-carboxylic acid.[2]

  • Transformation: Curtius Rearrangement

    
     (S)-Amine.
    
  • Coupling: The amine is coupled to a heterocyclic core (e.g., pyrrolopyrazole).

  • Result: The THP ring fills the hydrophobic pocket while the ether oxygen accepts a hydrogen bond from the enzyme backbone, increasing potency 10-fold over the carbocyclic analog.

DrugDesign Acid (S)-THP-3-COOH (Building Block) Amine (S)-THP-3-Amine (Chiral Pharmacophore) Acid->Amine Curtius Rearrangement Coupling Coupling to Heterocycle Core Amine->Coupling SnAr or Amide Bond Candidate DPP-4 Inhibitor Candidate (High Potency & Stability) Coupling->Candidate Optimization

Figure 2: Strategic workflow from building block to clinical candidate.

References

  • Merck Research Laboratories. "Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate." Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Sigma-Aldrich. "(S)-tetrahydro-2H-pyran-3-carboxylic acid Product Page." Link

  • Ghosh, A. K., et al. "Curtius Rearrangement: Applications in Modern Drug Discovery." Journal of Medicinal Chemistry, 2018. Link

  • Organic Chemistry Portal. "Curtius Rearrangement Protocols and Mechanism." Link

  • EPA CompTox. "(3S)-Tetrahydro-2H-pyran-3-carboxylic acid Property Dashboard." Link

Sources

Application

Application Note: High-Fidelity Amide Bond Formation with (S)-Tetrahydro-2H-pyran-3-carboxylic acid

Executive Summary (S)-Tetrahydro-2H-pyran-3-carboxylic acid is a critical chiral building block in medicinal chemistry, often serving as a polarity-modulating bioisostere for phenyl or cyclohexyl rings. However, its depl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a critical chiral building block in medicinal chemistry, often serving as a polarity-modulating bioisostere for phenyl or cyclohexyl rings. However, its deployment in amide coupling is complicated by the high susceptibility of the C3-position to epimerization.

This guide details the mechanistic causes of this racemization and provides two validated protocols. Method A (T3P) is the gold standard for preserving chirality, while Method B (HATU) is reserved for sterically encumbered amines where reactivity takes precedence over initial purity.

Scientific Foundation: The Epimerization Challenge

The core challenge with (S)-Tetrahydro-2H-pyran-3-carboxylic acid is the acidity of the alpha-proton at the C3 position. Unlike linear aliphatic acids, the cyclic ether oxygen exerts an inductive effect that, combined with the electron-withdrawing activated carbonyl, significantly lowers the pKa of the C3 proton.

Mechanism of Failure

During activation (using standard reagents like HATU or EDC), the intermediate active ester is prone to cyclization, forming an oxazolone (azlactone) species. This intermediate is highly susceptible to base-mediated deprotonation, leading to a planar enolate that destroys the stereocenter.

RacemizationMechanism Start (S)-Acid (Chiral C3) Activated Activated Ester (O-Acyl Urea/OBt) Start->Activated Activation Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Amine Attack (Cyclization) Product (S)-Amide (High ee) Activated->Product Fast Amine Attack (Kinetic Control) Enol Planar Enolate (Achiral) Oxazolone->Enol Base (DIPEA/TEA) Racemic Racemic Amide (50:50 R/S) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation

Figure 1: The "Danger Zone" of amide coupling. Slow amine addition or excess base drives the pathway toward the Oxazolone/Enol route, resulting in racemization.

Reagent Selection Strategy

The choice of coupling reagent dictates the pH profile of the reaction, which is the primary driver of epimerization.

FeatureT3P (Propylphosphonic Anhydride) HATU / HBTU EDC / HOBt
Activation Power HighVery HighModerate
Reaction pH Acidic to NeutralBasic (requires tertiary amine)Neutral to Slightly Basic
Racemization Risk Low (Best in Class)High (Base dependent)Moderate
By-products Water-soluble (Easy wash)Tetramethylurea (Difficult removal)Urea (Precipitates)
Recommendation Primary Choice Secondary (Difficult amines only)Legacy method (Avoid)

Experimental Protocols

Method A: The High-Fidelity Protocol (T3P)

Target: Standard amines, anilines, and scale-up batches (>10g). Rationale: T3P (supplied as 50% w/w in EtOAc or DMF) operates effectively without a large excess of base. It acts as a water scavenger, driving the equilibrium forward while maintaining a lower pH profile that suppresses C3-deprotonation.

Materials
  • (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)

    • Note: NMM is milder than TEA/DIPEA and reduces epimerization risk.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous).

Step-by-Step Procedure
  • Setup: Charge a dry reaction vessel with (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (5-10 volumes).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add NMM (2.5 equiv) dropwise. Do not add T3P before the base.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10–15 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor conversion by LC-MS. If acid remains after 4h, add 0.5 equiv T3P.

  • Workup (Critical for Purity):

    • Quench with water (5 vol).

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (to remove excess amine/NMM).

    • Wash organic layer with 10% NaHCO3 (to remove unreacted acid and phosphorus byproducts).

    • Wash with Brine, dry over MgSO4, and concentrate.

Method B: The High-Reactivity Protocol (HATU)

Target: Electron-deficient anilines or sterically hindered secondary amines.[1] Rationale: When the amine is a poor nucleophile, T3P may be too slow. HATU is used to force the reaction, but temperature control is non-negotiable to prevent racemization.

Materials
  • (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 - 2.5 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure
  • Pre-Activation (Avoid if possible, but sometimes necessary):

    • Standard: Mix Acid, Amine, and HATU in DMF at 0 °C .

  • Initiation: Add DIPEA dropwise at 0 °C.

    • Critical: The reaction must be kept at 0 °C for the first hour . High exotherms + DIPEA = immediate racemization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 10–15 °C (below RT) if conversion is slow.

    • Warning: Do not heat this reaction above 25 °C.

  • Workup:

    • Dilute with EtOAc/Ether (to precipitate urea byproducts if possible, though tetramethylurea is soluble).

    • Wash extensively with water/LiCl solution to remove DMF.

    • Standard acid/base washes as in Method A.

Quality Control: Chiral Analysis

You cannot assume optical purity based on rotation alone. Chiral HPLC/SFC is required.

Recommended Method Parameters:

  • Technique: Chiral SFC (Supercritical Fluid Chromatography) or Normal Phase HPLC.

  • Columns:

    • Primary:Chiralpak AD-H or Chiralpak IC (Immobilized phases are robust).

    • Secondary: Chiralcel OD-H.[2]

  • Mobile Phase (SFC): CO2 / Methanol (with 0.1% DEA or IPA).

  • Mobile Phase (HPLC): Hexane / IPA (90:10) + 0.1% TFA (for peak shape).

  • Target: >98% ee.

Troubleshooting & Optimization

OptimizationTree Problem Issue Detected Type Identify Problem Type Problem->Type LowYield Low Yield / Incomplete Conversion Type->LowYield Amine Unreactive LowEE Low ee % (Racemization) Type->LowEE Acid Sensitive Sol1 Switch to HATU (Method B) LowYield->Sol1 First Step Sol2 Increase T3P to 3.0 eq Heat to 40°C (Risk!) LowYield->Sol2 Second Step Sol3 Switch Base to Pyridine (Lower pKa) LowEE->Sol3 Method A Mod Sol4 Lower Temp to -10°C Use Collidine LowEE->Sol4 Method B Mod

Figure 2: Decision matrix for troubleshooting common coupling failures.

Common Issues:
  • Low Yield with T3P: The amine is likely too sterically hindered or electron-deficient.

    • Fix: Switch to Method B (HATU) but strictly control T < 0 °C.

  • Racemization (>5% enantiomer): Base strength is too high.

    • Fix: If using DIPEA, switch to NMM or Collidine (2,4,6-trimethylpyridine). Ensure the acid is not "pre-activated" for too long before amine addition.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, D. E., et al. (2009). Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate.[3] Organic Process Research & Development, 13(5), 900-906. (Highlighting T3P for chiral centers). Link

  • Archifar, M. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(23), 7239. (Mechanistic insights on oxazolone formation). Link

Sources

Method

Application Notes and Protocols: Selective Reduction of (S)-Tetrahydro-2H-pyran-3-carboxylic acid to (S)-(Tetrahydro-2H-pyran-3-yl)methanol

Introduction (S)-(Tetrahydro-2H-pyran-3-yl)methanol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereospecific synthesis is of paramount importan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-(Tetrahydro-2H-pyran-3-yl)methanol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereospecific synthesis is of paramount importance, and the reduction of the corresponding carboxylic acid, (S)-Tetrahydro-2H-pyran-3-carboxylic acid, represents a critical transformation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective and selective reduction of this substrate. We will delve into the mechanistic underpinnings of different reduction strategies, offer field-proven protocols, and present data to guide reagent selection and reaction optimization.

Strategic Considerations for the Reduction

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the choice of reducing agent is critical to ensure high yield, chemoselectivity, and preservation of the stereocenter.

Common Reducing Agents for Carboxylic Acids:
  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[1][2][3] Its high reactivity, however, necessitates careful handling and anhydrous conditions due to its violent reaction with water.[1][3]

  • Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[4][5][6] It typically does not reduce esters, amides, or nitro groups under standard conditions, offering a significant advantage in the presence of these functionalities.[4][7]

Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[1][4]

The Causality Behind Reagent Selection:

The enhanced reactivity of LiAlH₄ stems from the weaker Al-H bond compared to the B-H bond in borohydride reagents.[3] This makes the hydride ion (H⁻) more readily available for nucleophilic attack on the carbonyl carbon of the carboxylic acid.

Borane's selectivity for carboxylic acids over esters is a subject of detailed mechanistic studies. The reaction is believed to proceed through the formation of a triacyloxyborane intermediate, which is then reduced.[5] The initial step involves the reaction of the acidic proton of the carboxylic acid with borane.[5][8] This initial acid-base reaction is faster with carboxylic acids than the hydride attack on the carbonyl of an ester, contributing to the observed chemoselectivity.[8]

Experimental Protocols

Herein, we provide detailed protocols for the reduction of (S)-Tetrahydro-2H-pyran-3-carboxylic acid using both LiAlH₄ and BH₃·THF.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for small to medium-scale synthesis where other reducible functional groups are absent.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry glassware under vacuum reagents Prepare anhydrous THF and LiAlH₄ start->reagents add_lah Add LiAlH₄ to anhydrous THF under N₂ at 0°C reagents->add_lah add_acid Slowly add a solution of (S)-Tetrahydro-2H-pyran-3-carboxylic acid in THF add_lah->add_acid stir Stir at room temperature add_acid->stir monitor Monitor reaction by TLC stir->monitor quench Carefully quench with H₂O, then 15% NaOH, then H₂O monitor->quench filter Filter the resulting precipitate quench->filter extract Extract the filtrate with an organic solvent filter->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for LiAlH₄ reduction.

Materials:

  • (S)-Tetrahydro-2H-pyran-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a flame-dried round-bottom flask.

  • Reagent Addition: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. It is crucial to add the carboxylic acid solution to the LiAlH₄ suspension to maintain better control over the reaction, which can be exothermic and produce gas.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally another portion of distilled water (3X mL per X g of LiAlH₄). This sequential addition is critical for safely quenching the excess LiAlH₄ and forming a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and the washings. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-(Tetrahydro-2H-pyran-3-yl)methanol.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is preferred when other reducible functional groups, such as esters, are present in the molecule.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry glassware under vacuum reagents Prepare anhydrous THF and BH₃·THF solution start->reagents add_acid Dissolve (S)-Tetrahydro-2H-pyran-3-carboxylic acid in anhydrous THF under N₂ reagents->add_acid add_borane Slowly add BH₃·THF solution at 0°C add_acid->add_borane stir Stir at room temperature add_borane->stir monitor Monitor reaction by TLC stir->monitor quench Carefully quench with methanol at 0°C monitor->quench concentrate Concentrate under reduced pressure quench->concentrate extract Perform aqueous work-up and extract with an organic solvent concentrate->extract dry Dry the organic layer extract->dry concentrate2 Concentrate under reduced pressure dry->concentrate2 purify Purify by column chromatography concentrate2->purify

Caption: Workflow for BH₃·THF reduction.

Materials:

  • (S)-Tetrahydro-2H-pyran-3-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (1.5 - 2.0 equivalents) dropwise via a syringe. Effervescence (hydrogen gas evolution) will be observed.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.[10]

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. Vigorous gas evolution will occur.

  • Isolation: Remove the solvents under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-(Tetrahydro-2H-pyran-3-yl)methanol.

Data and Expected Outcomes

The choice of reducing agent will influence the reaction conditions and work-up procedure. Below is a comparative table summarizing key parameters for each method.

ParameterLiAlH₄ ReductionBH₃·THF Reduction
Reactivity High, reduces most carbonylsHigh for carboxylic acids, chemoselective
Safety Reacts violently with waterReacts with protic solvents, but less violently
Work-up Fieser workup to precipitate aluminum saltsQuenching with methanol followed by aqueous workup
Typical Yield >90%>90%
Stereochemical Outcome Retention of stereochemistryRetention of stereochemistry

Characterization of (S)-(Tetrahydro-2H-pyran-3-yl)methanol

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons adjacent to the hydroxyl group and the protons of the tetrahydropyran ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms in the molecule with the appropriate chemical shifts.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (116.16 g/mol ).[11][12]

  • Chiral HPLC/SFC: To confirm the enantiomeric purity of the final product, analysis by chiral chromatography is recommended.

Troubleshooting and Field-Proven Insights

  • Low Yield with LiAlH₄: This can be due to moisture in the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Incomplete quenching can also lead to product loss in the aluminum salts; ensure the Fieser workup is performed correctly.

  • Emulsions during LiAlH₄ Work-up: The aluminate byproduct can sometimes form persistent emulsions.[9] Adding a saturated solution of Rochelle's salt (sodium potassium tartrate) and stirring for several hours can help to break up these emulsions.

  • Incomplete Reaction with BH₃·THF: If the reaction stalls, gentle heating can be applied. Ensure that the BH₃·THF solution is fresh, as it can degrade over time.

  • Purification Challenges: The product alcohol is relatively polar. During column chromatography, a polar eluent system will be required. To avoid peak tailing of any unreacted carboxylic acid on the silica gel, a small amount of acetic acid (0.1-1%) can be added to the mobile phase.[13]

Conclusion

The reduction of (S)-Tetrahydro-2H-pyran-3-carboxylic acid to (S)-(Tetrahydro-2H-pyran-3-yl)methanol is a robust transformation that can be achieved in high yield with excellent stereochemical fidelity. The choice between a powerful reducing agent like LiAlH₄ and a more chemoselective one like BH₃·THF will depend on the specific substrate and the presence of other functional groups. By following the detailed protocols and considering the practical insights provided, researchers can confidently and efficiently synthesize this valuable chiral building block for their drug discovery and development programs.

References

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Rzepa, H. S. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Wang, J., Ju, M.-Y., Wang, X., Ma, Y.-N., Wei, D., & Chen, X. (2021). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH₂(BH₃)₂, a Hydroboration Reagent with Reducing Capability between NaBH₄ and LiAlH₄. The Journal of Organic Chemistry, 86(9), 5305–5316.
  • LibreTexts Chemistry. (2023). Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Lithium aluminium hydride. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Molbase. (n.d.). Reduction of carboxylic acids to alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Yang, J., et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab?. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Tetrahydropyran Rings in Scaffold-Based Drug Design

Foreword: Beyond Flatland—Embracing Three-Dimensionality with Tetrahydropyran Scaffolds In the landscape of contemporary drug discovery, the drive to escape "flatland"—the realm of planar, aromatic-rich molecules—is a pa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland—Embracing Three-Dimensionality with Tetrahydropyran Scaffolds

In the landscape of contemporary drug discovery, the drive to escape "flatland"—the realm of planar, aromatic-rich molecules—is a paramount objective. Over-reliance on flat scaffolds often leads to challenges in achieving target selectivity, favorable physicochemical properties, and metabolic stability. The strategic incorporation of saturated heterocyclic systems offers a robust solution, and among these, the tetrahydropyran (THP) ring has emerged as a particularly valuable motif.

This guide provides an in-depth exploration of the rationale, strategic application, and synthetic protocols for integrating THP rings into drug discovery programs. As a conformationally restricted ether, the THP scaffold is more than a mere linker or spacer; it is an active modulator of a molecule's biological and pharmacokinetic profile.[1] We will delve into its role as a bioisostere, its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide actionable protocols for its synthesis and incorporation.

The THP Moiety: A Bioisosteric Advantage in Modern Medicinal Chemistry

The true power of the THP ring lies in its ability to act as a versatile bioisostere for commonly used carbocyclic and aromatic moieties, such as cyclohexane and phenyl rings.[1][2] This bioisosteric replacement is not a simple substitution but a strategic decision to fine-tune a molecule's properties for enhanced therapeutic potential.

A Superior Alternative to Cyclohexane

While the cyclohexane ring is a common choice for introducing three-dimensionality, the THP ring offers distinct advantages:

  • Reduced Lipophilicity : The introduction of an oxygen atom lowers the lipophilicity (logD) compared to its carbocyclic counterpart.[1] This subtle decrease in logD can significantly improve a compound's clearance profile in both rat and human models.[1]

  • Enhanced Target Interactions : The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in a cyclohexane ring.[1][2] This can lead to tighter drug-enzyme binding and increased potency.[1]

  • Improved Ligand Efficiency : The introduction of a polar heteroatom can lead to an increase in lipophilic ligand efficiency (LLE), indicating a more optimal balance between potency and lipophilicity.[1]

A Three-Dimensional Surrogate for the Phenyl Ring

Replacing a flat phenyl ring with a three-dimensional THP scaffold can be a transformative strategy in lead optimization:

  • Increased sp3 Character : This shift away from planarity can improve solubility and metabolic stability by reducing the potential for π-π stacking interactions and presenting a less favorable substrate for certain metabolic enzymes.[3]

  • Improved Pharmacokinetic Profile : The replacement of a phenyl ring with non-classical bioisosteres like THP can lead to improved passive permeability, aqueous solubility, and oral absorption characteristics.[4]

  • Novel Chemical Space : Moving into three-dimensional space opens up new possibilities for vectoring substituents and exploring novel interactions with the target protein.

Impact on ADME Properties: A Data-Driven Perspective

The decision to incorporate a THP ring is often driven by the need to optimize a compound's ADME profile. The following table summarizes the observed effects of this strategic substitution in various medicinal chemistry programs.

PropertyObservationRationaleCase Study Reference
Solubility Generally increasedThe polar oxygen atom can improve interactions with water, disrupting crystal lattice formation.Antimalarial Agents[5]
Metabolic Stability Often enhancedThe saturated nature of the ring and the presence of the ether linkage can block sites of metabolism that are susceptible to oxidation on carbocyclic or aromatic rings.[3][6][7]Kinase Inhibitors[1]
Permeability Can be modulatedWhile increased polarity may decrease passive permeability, the overall impact is context-dependent and can be balanced with other molecular properties.γ-secretase inhibitors[4]
Clearance Generally reducedLower lipophilicity and improved metabolic stability contribute to lower clearance rates.[1]JAK1 Inhibitors[1]

Synthetic Strategies for THP Ring Incorporation: From Bench to Scale

The successful integration of THP rings into a drug discovery pipeline relies on robust and versatile synthetic methodologies. Numerous strategies have been developed, each with its own advantages in terms of stereocontrol and substrate scope.

Key Synthetic Approaches

Several powerful reactions have become staples for the synthesis of substituted tetrahydropyrans:

  • Prins Cyclization : This acid-catalyzed reaction involves the cyclization of an alkene onto an oxocarbenium ion intermediate and is a powerful tool for constructing THP rings.[8][9]

  • Oxa-Michael Addition : The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is a highly effective method for forming the THP ring, often with excellent stereocontrol.[8][10][11][12]

  • Palladium-Catalyzed Intramolecular Alkoxycarbonylation : This method provides a mild and efficient route to various tetrahydropyran derivatives.[8]

  • Hetero-Diels-Alder Cycloadditions : This cycloaddition strategy offers a convergent approach to highly functionalized THP rings.[8][13]

Experimental Protocol: Stereoselective Synthesis of a 2,6-disubstituted Tetrahydropyran via Intramolecular Oxa-Michael Addition

This protocol details a reliable method for the synthesis of a chiral tetrahydropyran scaffold, a common building block in medicinal chemistry. The causality behind each step is explained to ensure a self-validating and reproducible process.

Rationale and Workflow Overview

The intramolecular oxa-Michael addition is chosen for its high degree of stereocontrol and its tolerance of a wide range of functional groups. The reaction proceeds via the conjugate addition of a hydroxyl group to an α,β-unsaturated ester, catalyzed by a suitable base. The stereochemical outcome is often dictated by the conformation of the transition state, which can be influenced by the choice of catalyst and reaction conditions.

G cluster_0 Workflow: Intramolecular Oxa-Michael Addition A Step 1: Synthesis of α,β-Unsaturated Ester Precursor B Step 2: Base-Catalyzed Intramolecular Oxa-Michael Cyclization A->B Precursor C Step 3: Work-up and Purification B->C Crude Product D Step 4: Stereochemical Analysis C->D Purified THP

Caption: High-level workflow for THP synthesis via oxa-Michael addition.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Hydroxy-α,β-unsaturated ester precursor

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium tert-butoxide)

  • Quenching agent (e.g., Saturated aqueous ammonium chloride solution)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxy-α,β-unsaturated ester precursor (1.0 eq).

    • Dissolve the precursor in the chosen anhydrous solvent (e.g., THF) to a concentration of 0.1 M. Rationale: Anhydrous conditions are crucial to prevent side reactions with the base catalyst. The specified concentration ensures efficient intramolecular cyclization.

  • Initiation of Cyclization:

    • Cool the solution to 0 °C using an ice bath. Rationale: Lowering the temperature can improve the diastereoselectivity of the reaction by favoring a more ordered transition state.

    • Slowly add the base catalyst (e.g., DBU, 0.2 eq) to the stirred solution. Rationale: A catalytic amount of a non-nucleophilic base is sufficient to deprotonate the alcohol and initiate the cyclization. Slow addition helps to control the reaction exotherm.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: Reaction times can vary depending on the substrate. Regular monitoring prevents over-running the reaction and potential side-product formation.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Rationale: The mild acidic quench neutralizes the base catalyst and protonates the enolate intermediate.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine. Rationale: The brine wash removes residual water from the organic phase.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Rationale: Chromatography separates the desired tetrahydropyran product from any unreacted starting material, by-products, and catalyst residues.

  • Characterization and Stereochemical Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the purified product.

Case Study: Gilteritinib (Xospata®)—A THP-Containing Kinase Inhibitor

Astellas' gilteritinib (Xospata®) is an excellent example of the successful application of a THP-amine fragment in drug design.[1] Approved by the FDA for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation, gilteritinib is an AXL receptor tyrosine kinase inhibitor that also inhibits FLT3, ALK, LTK, and KIT kinases.[1][14] The incorporation of the amino-THP substituent was a key step in achieving the desired pharmacological profile.[1]

G cluster_0 Impact of THP Ring on Drug Properties A Scaffold Hopping B THP Ring Incorporation A->B C Improved Solubility B->C D Enhanced Metabolic Stability B->D E Optimized Target Binding B->E F Favorable PK Profile C->F D->F E->F G Successful Drug Candidate F->G

Caption: Logical flow of THP incorporation leading to a successful drug candidate.

Conclusion and Future Perspectives

The tetrahydropyran ring is a powerful tool in the medicinal chemist's arsenal for overcoming common challenges in drug discovery. Its ability to serve as a three-dimensional, metabolically stable bioisostere with the potential for additional hydrogen bonding interactions makes it an attractive scaffold for a wide range of therapeutic targets. As synthetic methodologies for its construction continue to evolve, we can expect to see the THP moiety play an increasingly prominent role in the design of the next generation of therapeutics. The strategic and well-considered incorporation of this versatile heterocycle will undoubtedly contribute to the development of safer and more effective medicines.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]

  • Tetrahydropyran | C5H10O. PubChem. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]

  • Discovery of novel, potent, and orally bioavailable inhibitors of Leishmania N-myristoyltransferase. RSC Medicinal Chemistry. [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. [Link]

  • Chemical Properties of Tetrahydropyran (CAS 142-68-7). Cheméo. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. [Link]

  • Synthetic methods: Oxa-Michael addition. The chemical reaction database. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ScienceDirect. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

  • Dr. Harold Burstein on DESTINY-Breast11: Promise and Perspective. SurvivorNet Connect. [Link]

  • After FDA Approves ADC Combo, Big Questions Remain in HER2-Positive Breast Cancer. Oncology News Central. [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. [Link]

  • The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. PMC. [Link]

  • The oxa-Michael reaction: from recent developments to applications in natural product synthesis. Chemical Society Reviews (RSC Publishing). [Link]

  • Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing. [Link]

  • Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]

  • Allopregnanolone. Wikipedia. [Link]

Sources

Method

Application Note: Precision Functionalization of (S)-Tetrahydro-2H-pyran-3-carboxylic acid

Executive Summary & Scientific Rationale (S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 87676-37-3) is a high-value chiral building block in medicinal chemistry, particularly for SGLT2 inhibitors, kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 87676-37-3) is a high-value chiral building block in medicinal chemistry, particularly for SGLT2 inhibitors, kinase inhibitors, and GPCR ligands. Its value lies in the tetrahydropyran ring, which offers improved metabolic stability and solubility compared to carbocyclic analogs (cyclohexane) while maintaining a defined spatial vector.

The Core Challenge: The C3 stereocenter is positioned


 to the carbonyl and 

to the ring oxygen. While less acidic than the C2 position, the C3 proton is susceptible to extraction under basic conditions, leading to enolization and subsequent racemization (epimerization) to the thermodynamically favored mixture.

This guide provides field-proven protocols designed to maximize enantiomeric excess (ee) during functionalization. We prioritize methods that avoid harsh basic conditions or high temperatures.

Critical Control Points: Stereochemical Integrity

The primary failure mode in functionalizing this scaffold is racemization via enolization .

  • Risk Factor: High. The C3 proton is acidic (

    
     for esters/amides).
    
  • Trigger: Excess strong base (e.g., DBU, NaH) or prolonged exposure to tertiary amines (TEA, DIPEA) during activation.

  • Mitigation Strategy: Use neutral coupling conditions (T3P) or rapid activation methods (HATU) at controlled temperatures (

    
    C).
    
Visualization: Reactivity Landscape & Decision Tree

G Start (S)-Tetrahydro-2H-pyran- 3-carboxylic acid Amide Amide Coupling (Target: Amides) Start->Amide Amine Curtius Rearrangement (Target: Primary Amines) Start->Amine Alcohol Reduction (Target: Primary Alcohols) Start->Alcohol T3P Method A: T3P (50%) Low Epimerization Risk Amide->T3P Preferred HATU Method B: HATU/DIPEA High Yield, Med Risk Amide->HATU Alternative DPPA DPPA / tBuOH Retains Configuration Amine->DPPA BH3 Borane-DMS Chemoselective Alcohol->BH3

Figure 1: Strategic decision tree for functionalization. Green nodes indicate pathways optimized for stereoretention.

Module 1: Amide Coupling (Low-Racemization Protocol)

Objective: Couple the acid with an amine (


) while maintaining 

ee. Recommendation: Use T3P (Propylphosphonic anhydride) . Unlike HATU/EDC, T3P acts as an acidic coupling agent and often requires less base, or can be used with weaker bases like N-methylmorpholine (NMM), significantly reducing C3 epimerization.
Protocol A: T3P-Mediated Coupling (Gold Standard)
  • Preparation: Dissolve (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or DCM (0.1 M concentration).

  • Base Addition: Cool to

    
    C. Add N-methylmorpholine (NMM) (2.5 equiv). Note: NMM is milder than TEA/DIPEA.
    
  • Activation: Add T3P (50% w/w solution in EtOAc) (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (if product is acid-stable), sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: HATU-Mediated Coupling (High Reactivity)

Use only if T3P fails due to steric hindrance.

  • Pre-activation: Dissolve acid (1.0 equiv) in DMF at

    
    C. Add HATU (1.1 equiv) and DIPEA (1.0 equiv only). Stir for 2 minutes  (minimize time).
    
  • Coupling: Immediately add amine (1.2 equiv) and remaining DIPEA (1.0 equiv).

  • Rationale: Minimizing the time the activated ester exists in the presence of base before amine attack reduces the window for enolization.

Module 2: Curtius Rearrangement (Synthesis of Chiral Amines)

Converting the carboxylic acid to the amine ((S)-tetrahydro-2H-pyran-3-amine) is a key transformation. The Curtius rearrangement proceeds with retention of configuration .

Protocol: One-Pot DPPA Rearrangement to Boc-Amine
  • Reagents: Acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.1 equiv), tert-Butanol (tBuOH, excess/solvent).

  • Step 1 (Acyl Azide Formation): Dissolve acid in dry Toluene (or THF). Add TEA and DPPA at

    
    C. Stir at RT for 1 hour.
    
  • Step 2 (Isocyanate Formation): Heat the mixture to

    
    C for 2 hours. Evolution of 
    
    
    
    gas indicates rearrangement to the isocyanate.
  • Step 3 (Trapping): Add excess tBuOH (or use as co-solvent from start) and reflux for 4–12 hours.

  • Product: (S)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate.

  • Deprotection: Treat with 4M HCl in Dioxane to yield the amine hydrochloride salt.

Module 3: Reduction to Alcohol

Objective: Synthesize ((S)-tetrahydro-2H-pyran-3-yl)methanol. Reagent Choice: Borane-Dimethyl Sulfide (or THF) complex is superior to


. Borane activates the carboxylic acid selectively and proceeds under milder conditions, preserving the ring stereochemistry.
Protocol:
  • Setup: Dissolve acid (1.0 equiv) in anhydrous THF under

    
    . Cool to 
    
    
    
    C.
  • Addition: Add

    
     (2.0 M in THF, 1.2 equiv) dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at

    
    C for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Cool to

    
    C. Carefully add MeOH dropwise until bubbling ceases.
    
  • Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of your protocol, you must verify the Enantiomeric Excess (ee).

Chiral HPLC Method[1][2][3][4][5]
  • Column: Daicel Chiralpak IC or AD-H (immobilized polysaccharide phases are robust).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (essential for sharpening acid peaks).

  • Detection: UV at 210 nm (carboxyl absorption).

  • Reference: Compare against racemic standard (synthesized by mixing equal parts S- and R-acids, or by intentionally racemizing a small sample with DBU/Heat).

Quantitative Data Summary
TransformationReagentBaseTempRisk of RacemizationTypical Yield
Amide Coupling T3P NMM0°C

RT
Low 85-95%
Amide CouplingHATUDIPEA0°CMedium90-98%
Amide CouplingEDC/HOBtTEARTHigh70-85%
Amine Synthesis DPPA TEARefluxVery Low (Retention)75-85%
Reduction

None0°CLow>90%

Workflow Visualization

Workflow Start Start: (S)-Acid (>99% ee) Step1 Dissolve in EtOAc Add Amine + NMM Start->Step1 Amide Route StepA Dissolve in Toluene Add DPPA + TEA Start->StepA Amine Route Check QC Check: Chiral HPLC Final Final Product Check->Final Pass (>98% ee) Step2 Add T3P (50%) at 0°C Step1->Step2 Step3 Stir RT, 3h Step2->Step3 Step3->Check StepB Heat 80°C (Isocyanate) StepA->StepB StepC Add tBuOH, Reflux StepB->StepC StepC->Check

Figure 2: Step-by-step workflow for the two most critical transformations.

References

  • T3P Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Curtius Rearrangement Retention: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Chiral Separation of Acids: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Link

  • Tetrahydropyran Synthesis & Properties: Clarke, P. A., & Santos, S. (2012). Strategies for the Synthesis of Tetrahydropyran Rings. European Journal of Organic Chemistry, 2012(27), 5186–5207. Link

Application

Biocatalytic Pathways to (S)-Tetrahydro-2H-pyran-3-carboxylic Acid: A Guide for Researchers

Introduction: The Significance of Chiral Tetrahydropyran Carboxylic Acids (S)-Tetrahydro-2H-pyran-3-carboxylic acid and its derivatives are pivotal chiral building blocks in the landscape of modern drug discovery and dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tetrahydropyran Carboxylic Acids

(S)-Tetrahydro-2H-pyran-3-carboxylic acid and its derivatives are pivotal chiral building blocks in the landscape of modern drug discovery and development. The tetrahydropyran (THP) motif is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and defined conformational rigidity, which can enhance binding affinity to biological targets.[1][2] Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure THP derivatives is of paramount importance for medicinal chemists and process development scientists.

This application note provides a detailed exploration of two robust biocatalytic strategies for the synthesis of (S)-Tetrahydro-2H-pyran-3-carboxylic acid: Enzymatic Kinetic Resolution (EKR) using lipases and Asymmetric Biocatalytic Hydrogenation . These methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.

Strategy 1: Enzymatic Kinetic Resolution (EKR) via Lipase Catalysis

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers.[3] In the context of our target molecule, this can be achieved through two primary approaches: the enantioselective hydrolysis of a racemic ester of tetrahydro-2H-pyran-3-carboxylic acid, or the enantioselective esterification of the racemic acid itself. Lipases, particularly Candida antarctica lipase B (CALB), are well-documented for their broad substrate scope and excellent enantioselectivity in resolving chiral carboxylic acids and their esters.[4][5][6]

Causality Behind Experimental Choices

The choice between hydrolysis and esterification often depends on the specific substrate, desired product, and downstream processing considerations. The immobilized form of CALB, Novozym 435, is frequently selected due to its high stability, ease of handling, and recyclability, making it a cost-effective choice for preparative-scale synthesis. The selection of an organic solvent is critical; non-polar solvents like toluene or diisopropyl ether are often preferred as they minimize enzyme denaturation and can favor the desired reaction equilibrium. For esterification, an acyl donor like vinyl acetate is often used as the reaction is essentially irreversible, driving the equilibrium towards product formation.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_synthesis Racemate Preparation cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation & Purification racemate Racemic Tetrahydro-2H-pyran-3-carboxylic acid or its ester enzyme Lipase (e.g., Novozym 435) racemate->enzyme Racemic Substrate product_s (S)-Product enzyme->product_s (S)-enantiomer reacts product_r (R)-Starting Material enzyme->product_r (R)-enantiomer unreacted separation Chromatography or Acid-Base Extraction final_s final_s separation->final_s Isolated (S)-Product final_r final_r separation->final_r Isolated (R)-Starting Material

Figure 1: General workflow for the enzymatic kinetic resolution of racemic tetrahydro-2H-pyran-3-carboxylic acid derivatives.

Protocol 1A: Enantioselective Hydrolysis of Racemic Ethyl Tetrahydro-2H-pyran-3-carboxylate

This protocol describes the resolution of the racemic ethyl ester of the target acid. The lipase will selectively hydrolyze one enantiomer (typically the R-enantiomer for many lipases, though this needs to be experimentally verified) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.

Materials:

  • Racemic ethyl tetrahydro-2H-pyran-3-carboxylate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or Diisopropyl ether (DIPE)

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of racemic ethyl tetrahydro-2H-pyran-3-carboxylate (1.0 g, 6.32 mmol) in toluene (20 mL), add phosphate buffer (20 mL, 0.1 M, pH 7.0).

  • Add Novozym 435 (100 mg, 10% w/w) to the biphasic mixture.

  • Stir the reaction mixture at 30-40 °C and monitor the progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Once the desired conversion is reached, filter off the enzyme and wash it with toluene for reuse.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • To isolate the unreacted (S)-ester, wash the combined organic layers with saturated sodium bicarbonate solution to remove the acidic product, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude (S)-ester by column chromatography.

  • To isolate the (R)-acid, acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 20 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the (R)-acid.

Protocol 1B: Enantioselective Esterification of Racemic Tetrahydro-2H-pyran-3-carboxylic Acid

This protocol involves the direct esterification of the racemic acid. The lipase will selectively catalyze the esterification of one enantiomer, leaving the other unreacted.

Materials:

  • Racemic tetrahydro-2H-pyran-3-carboxylic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Diisopropyl ether (DIPE) or Toluene

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve racemic tetrahydro-2H-pyran-3-carboxylic acid (1.0 g, 7.68 mmol) in diisopropyl ether (25 mL).

  • Add vinyl acetate (1.5 equivalents, 11.52 mmol).

  • Add Novozym 435 (100 mg, 10% w/w) to the solution.

  • Stir the mixture at 40 °C and monitor the reaction by chiral HPLC or GC until approximately 50% conversion is achieved.

  • Filter off the enzyme and wash it with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and extract with saturated sodium bicarbonate solution to separate the unreacted acid from the newly formed ester.

  • Isolate the ester from the organic layer and the unreacted acid from the aqueous layer (after acidification) as described in Protocol 1A.

ParameterEnantioselective HydrolysisEnantioselective Esterification
Enzyme Novozym 435Novozym 435
Substrate Racemic EsterRacemic Acid
Reactant Water (in buffer)Vinyl Acetate
Solvent Toluene/BufferDiisopropyl ether
Temperature 30-40 °C40 °C
Typical Outcome (S)-Ester & (R)-Acid(S)-Acid & (R)-Ester

Strategy 2: Asymmetric Biocatalytic Hydrogenation

An alternative and highly elegant approach to chiral molecules is asymmetric hydrogenation. This strategy involves the enantioselective reduction of a prochiral precursor. For the synthesis of (S)-tetrahydro-2H-pyran-3-carboxylic acid, a suitable precursor is 5,6-dihydro-2H-pyran-3-carboxylic acid. While often accomplished with chemo-catalysts, biocatalytic hydrogenation using enzymes such as ene-reductases or whole-cell systems offers a green and highly selective alternative.

Causality Behind Experimental Choices

The selection of the biocatalyst is paramount in this approach. Ene-reductases from various microorganisms have been identified and engineered to exhibit high enantioselectivity for the reduction of C=C double bonds. A whole-cell system, for instance using baker's yeast (Saccharomyces cerevisiae), can be a practical choice as it contains the necessary enzymes and cofactor regeneration systems. The reaction conditions, including pH, temperature, and co-solvents, must be optimized to ensure enzyme stability and activity.

Workflow for Asymmetric Biocatalytic Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_synthesis Precursor Synthesis cluster_reduction Asymmetric Biocatalytic Reduction cluster_purification Purification precursor 5,6-Dihydro-2H-pyran-3-carboxylic acid enzyme Ene-Reductase or Whole-Cell Biocatalyst precursor->enzyme Prochiral Substrate product (S)-Tetrahydro-2H-pyran-3-carboxylic acid enzyme->product Enantioselective Reduction purification Extraction & Chromatography final_product final_product purification->final_product Isolated (S)-Product

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (S)-Tetrahydro-2H-pyran-3-carboxylic acid during coupling

Topic: Preventing Racemization of (S)-Tetrahydro-2H-pyran-3-carboxylic acid Welcome to the Technical Support Center. As Senior Application Scientists, we provide solutions grounded in mechanistic understanding and valida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of (S)-Tetrahydro-2H-pyran-3-carboxylic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we provide solutions grounded in mechanistic understanding and validated by field data. This guide addresses a critical challenge in pharmaceutical and chemical synthesis: maintaining the stereochemical integrity of chiral building blocks like (S)-Tetrahydro-2H-pyran-3-carboxylic acid during amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant loss of enantiomeric purity when coupling (S)-Tetrahydro-2H-pyran-3-carboxylic acid. What is the underlying chemical mechanism causing this racemization?

A1: The loss of stereochemical integrity at the α-carbon (the carbon adjacent to the carboxylic acid) is a common and well-understood problem in amide coupling. Racemization occurs when the α-proton is abstracted, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of (S) and (R) enantiomers.

The crucial point is that the coupling process itself makes this undesirable proton abstraction far more likely. To form an amide bond, the carboxylic acid must first be "activated" by a coupling reagent. This activation process converts the hydroxyl group of the acid into a better leaving group, which in turn significantly increases the acidity of the α-proton, making it susceptible to removal by even mild bases present in the reaction mixture.[1][2][3]

Two primary pathways contribute to this loss of chirality:

  • Direct Enolization: A base in the reaction mixture directly removes the now-acidic α-proton from the activated carboxylic acid intermediate.[1]

  • Oxazolone Formation: While more commonly discussed for N-protected amino acids, a similar cyclization pathway can be a risk factor. The activated intermediate can cyclize to form a highly reactive species that readily loses its α-proton.[3][4][5][6]

Below is a diagram illustrating the general mechanism of base-catalyzed racemization.

G cluster_0 cluster_1 Activation & Racemization Pathway cluster_2 ChiralAcid (S)-Acid Activated Activated Intermediate (More acidic α-proton) ChiralAcid->Activated + Coupling Reagent Enolate Planar Achiral Enolate Activated->Enolate α-proton abstraction Base Base (e.g., DIEA, TEA) Base->Activated Racemic Racemic Mixture (S)- and (R)-Product Enolate->Racemic Reprotonation

Caption: General mechanism of racemization via enolization.

Q2: Our current protocol uses EDC and HOBt, but we still see racemization. Which coupling reagents and additives offer better stereochemical protection?

A2: While the classic carbodiimide combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is widely used, the O-acylisourea intermediate it forms is highly reactive and can be prone to racemization if not efficiently trapped by HOBt.[7][8] For sensitive substrates, upgrading your reagents is the most effective strategy.

Modern onium salts (uronium/aminium and phosphonium types) are generally superior as they rapidly and efficiently generate active esters that are less susceptible to racemization.[9][10][11]

  • Uronium/Aminium Reagents: HATU is a gold standard, reacting faster and providing better suppression of racemization than its predecessor, HBTU.[9][12][13] The 7-azabenzotriazole (HOAt) active ester formed by HATU is highly reactive towards the amine but less prone to racemization.[3] COMU is a third-generation uronium reagent that offers comparable efficiency to HATU but is based on OxymaPure, making it non-explosive and safer to handle.[14][15][16]

  • Phosphonium Reagents: PyBOP is a common choice that avoids the carcinogenic byproduct of the original BOP reagent.[9][17] It is highly efficient, though in some challenging cases, uronium salts like HATU have shown slightly lower levels of epimerization.[17]

Recommendation: Switch from EDC/HOBt to HATU or COMU . These reagents provide the best balance of high coupling efficiency and minimal racemization for sensitive chiral acids.

Reagent ClassExample(s)ProsCons / Racemization Risk
Carbodiimide EDC, DIC, DCCInexpensive, widely available.[7][9]High risk of racemization without additives.[4][7] The O-acylisourea intermediate is highly reactive and prone to side reactions.[8]
Phosphonium PyBOP, BOPHigh efficiency, rapid coupling.[9] Byproducts are generally less hazardous than original BOP.[17]Can be slightly less effective than HATU in preventing racemization in difficult cases.[17]
Uronium/Aminium HATU, HCTU, COMUVery high coupling efficiency, extremely low racemization.[9][11][14] Considered the state-of-the-art for difficult couplings.[13][17]Higher cost. HATU/HBTU are based on potentially explosive HOBt/HOAt.[10] COMU is a safer, non-explosive alternative.[15]
Q3: How critical is the choice of base in the reaction? We are currently using triethylamine (TEA).

A3: The choice of base is absolutely critical . A strong, sterically unhindered base like triethylamine (TEA) is a primary culprit in causing racemization because it can easily abstract the acidic α-proton from the activated intermediate.[2][18]

The ideal base should be strong enough to deprotonate the amine salt (if applicable) and facilitate the reaction, but weak or sterically hindered enough to minimize α-proton abstraction.

  • Avoid: Triethylamine (TEA).

  • Better: N,N-Diisopropylethylamine (DIEA), also known as Hünig's base, is sterically hindered and a common choice.

  • Best: N-methylmorpholine (NMM) is a weaker base than DIEA and often results in significantly less racemization.[2][17] For extremely sensitive substrates, 2,4,6-collidine (TMP) offers even greater steric hindrance and can further reduce racemization levels.[2][19]

Recommendation: Immediately replace Triethylamine (TEA) with N-methylmorpholine (NMM) .

BaseAbbreviationpKa (Conjugate Acid)Racemization RiskComments
TriethylamineTEA~10.7High Small and strongly basic; readily abstracts the α-proton.[2]
N,N-DiisopropylethylamineDIEA~10.1Moderate Sterically hindered, a significant improvement over TEA.[18]
N-methylmorpholineNMM~7.4Low Weaker base, excellent choice for suppressing racemization.[2][17]
2,4,6-CollidineTMP~7.4Very Low Similar basicity to NMM but with greater steric hindrance.[2][19]
Q4: What is the optimal procedure for setting up the reaction to minimize racemization?

A4: Reaction setup and conditions are just as important as reagent choice. The key principle is to minimize the lifetime of the activated carboxylic acid intermediate before it reacts with the amine.

  • Temperature: Begin the reaction at a low temperature. Start by cooling the solution to 0 °C before adding the coupling reagent.[18] Allow the reaction to slowly warm to room temperature and stir until completion. Elevated temperatures significantly increase the rate of racemization.[18]

  • Order of Addition / Activation Method: Avoid "pre-activation." Do not let the carboxylic acid and coupling reagent stir together for an extended period before adding the amine. This simply creates a window of opportunity for racemization.[18][19] The best practice is in situ activation.

Recommended Workflow:

Caption: Recommended low-racemization experimental workflow.

Protocols

Protocol 1: Recommended Low-Racemization Amide Coupling

This protocol utilizes HATU and NMM, a combination proven to be highly effective at preserving stereochemical integrity.

Materials:

  • (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv)

  • Amine component (1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • N-methylmorpholine (NMM) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add (S)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv) and the amine component (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add N-methylmorpholine (NMM) (2.5 equiv) to the solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • In a single portion, add HATU (1.1 equiv) to the cold, stirring solution.

  • Allow the reaction to stir at 0 °C for 15-30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Upon completion, proceed with standard aqueous work-up and purification (e.g., extraction followed by column chromatography).

Protocol 2: General Method for Assessing Enantiomeric Purity

The definitive method for quantifying the success of your low-racemization protocol is chiral High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the desired (S)-product from the undesired (R)-product.

Procedure Outline:

  • Prepare an Authentic Racemic Standard: Before analyzing your reaction product, synthesize a small amount of the target amide using conditions known to cause racemization (e.g., EDC with TEA at room temperature for 24h). This will give you a 50:50 mixture of diastereomers (if the amine is also chiral) or enantiomers, allowing you to confirm that your HPLC method can separate the two peaks.

  • Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc.) are an excellent starting point.

  • Mobile Phase Screening: Begin with standard mobile phases such as hexane/isopropanol or hexane/ethanol mixtures. For more polar compounds, reversed-phase conditions using acetonitrile/water or methanol/water on a suitable chiral column may be necessary.

  • Method Optimization: Once peak separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Quantification: Inject your reaction sample. Integrate the peak areas for both the (S) and (R) isomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amide Bond Formation. In Green Chemistry Series. Retrieved from [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. Retrieved from [Link]

  • Ye, G., et al. (2019). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) A Simple Method for the Determination of Enantiomeric. Retrieved from [Link]

  • science24.com. (2010). Traceless chiral coupling reagent. A new concept for synthesis of optically active products from racemic carboxylic acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • Omizzolo. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

  • Liu, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • Jabar, A. A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Yang, C., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]

  • Patrick, J. W., et al. (2014). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Borthwick, A. D. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]

  • DiVA. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Engineering for (S)-Tetrahydro-2H-pyran-3-carboxylic acid

The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical challenges of (S)-Tetrahydro-2H-pyran-3-carboxylic acid , particularly its tendency to exi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical challenges of (S)-Tetrahydro-2H-pyran-3-carboxylic acid , particularly its tendency to exist as a viscous oil or low-melting solid, which complicates standard recrystallization.

Topic: Solvent Selection & Purification Protocols CAS: 873397-34-3 (Generic/Racemic: 1214066-51-1) Molecular Formula: C6H10O3 | MW: 130.14 g/mol

Executive Summary: The "Phase State" Challenge

User Advisory: A common point of confusion for this molecule is its physical state. While often listed as a "solid" in databases, (S)-Tetrahydro-2H-pyran-3-carboxylic acid is a low-melting solid (approx. MP 25–35°C) that frequently presents as a viscous, colorless-to-yellow oil at room temperature.

Implication for Recrystallization: Standard room-temperature recrystallization of the free acid often fails, resulting in "oiling out" (liquid-liquid phase separation). Successful purification requires one of two specific strategies:

  • Cryogenic Crystallization: Manipulating the free acid at sub-ambient temperatures.

  • Derivatization (Salt Formation): Converting the acid into a crystalline amine salt (e.g., with dicyclohexylamine or a chiral amine) to raise the melting point for robust purification.

Solvent Selection Matrix

Strategy A: Purification of the Free Acid (Low-Temperature)

Use this strategy if you must avoid amine salts and require the free acid directly.

Solvent SystemRatio (v/v)PolarityRoleProtocol Note
EtOAc / n-Heptane 1:5 to 1:10Low-MedPrimary Choice. EtOAc dissolves the oil; Heptane acts as the anti-solvent.Requires cooling to -20°C or lower. If oiling occurs, increase EtOAc slightly.
MTBE / Pentane 1:3LowAlternative. MTBE offers better solubility control than ether.Good for removing non-polar impurities.[1] High volatility requires care.
Dichloromethane (DCM) / Hexane 1:4Low-Med"Rescue" System.Use only if the compound is insoluble in EtOAc. Risk of oiling is higher.
Strategy B: Enantiomeric Enrichment (Chiral Salt Formation)

Use this strategy to upgrade Enantiomeric Excess (ee) or turn the oil into a handleable solid.

Resolving Agent / BaseSolventTemp ProfileOutcome
(R)-1-Phenylethylamine IPA or EtOH (Abs.)Reflux

25°C
Forms stable diastereomeric salt. Best for upgrading optical purity.
Dicyclohexylamine (DCHA) Acetone or Acetonitrile Reflux

0°C
Forms achiral salt. Raises MP significantly (>100°C), allowing easy filtration.
Cyclohexylamine EtOAc / EtOH (9:1)50°C

0°C
Alternative to DCHA if solubility is too low in Acetone.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on your starting material's state and purity goals.

G Start START: Crude (S)-Tetrahydro-2H-pyran-3-carboxylic acid CheckState Check Physical State @ 20°C Start->CheckState IsOil Viscous Oil / Goo CheckState->IsOil IsSolid Waxy Solid CheckState->IsSolid Goal Define Purification Goal IsOil->Goal IsSolid->Goal ChemPurity Chemical Purity Only Goal->ChemPurity OptPurity Optical Purity (Upgrade ee%) Goal->OptPurity RouteA Route A: Cryo-Crystallization Solvent: EtOAc/Heptane Temp: -20°C ChemPurity->RouteA If <5g scale RouteB Route B: DCHA Salt Formation Solvent: Acetone Forms High MP Solid ChemPurity->RouteB If >5g or oiling persists RouteC Route C: Chiral Resolution Agent: (R)-Phenylethylamine Solvent: IPA or EtOH OptPurity->RouteC Mandatory

Caption: Decision matrix for selecting between cryogenic crystallization (free acid) and salt formation (derivatization).

Detailed Protocols

Protocol A: Cryogenic Crystallization (Free Acid)

Target: Removing chemical impurities from the oil without salt formation.

  • Dissolution: Dissolve 1.0 g of crude acid in the minimum amount of Ethyl Acetate (approx. 0.5–1.0 mL) at room temperature.

  • Anti-Solvent Addition: Slowly add n-Heptane (approx. 2–3 mL) down the side of the flask with gentle stirring until a faint cloudiness persists.

  • Clarification: Add 1–2 drops of EtOAc to clear the solution.

  • Seeding (Critical): If available, add a seed crystal of pure acid. If not, scratch the glass surface.

  • Cooling: Place the flask in a freezer at -20°C for 12–24 hours.

    • Warning: Do not use an ice bath (0°C) initially; the temperature delta is often insufficient to freeze the low-melting solid.

  • Harvest: Filter quickly using a pre-chilled Buchner funnel. Wash with cold (-20°C) heptane.

Protocol B: Optical Enrichment via "Polishing" (Chiral Salt)

Target: Upgrading ee from 85% to >98% using (R)-1-Phenylethylamine.

  • Stoichiometry: Dissolve 10 mmol of crude (S)-acid in 10 mL of Isopropanol (IPA) .

  • Amine Addition: Add 10 mmol of (R)-1-Phenylethylamine dropwise. The solution may warm slightly (exothermic).

  • Nucleation: Heat to 60°C to ensure homogeneity, then allow to cool slowly to room temperature.

    • Troubleshooting: If no crystals form after 2 hours, scratch the glass or add "seed" crystals from a previous batch.

  • Recrystallization: Filter the salt. If ee is not yet >98%, recrystallize the wet cake again from hot Ethanol (EtOH) .

  • Cracking the Salt: Suspend the purified salt in EtOAc and wash with 1M HCl (aq). The (S)-acid will partition into the organic layer. Dry (MgSO4) and concentrate.

Troubleshooting Guide (FAQ)

Q1: The solution turned into a milky emulsion ("oiled out") instead of crystallizing. Why?

  • Cause: The temperature exceeded the "metastable limit" where the liquid phase separates before the solid phase can nucleate. This is common with low-melting acids.

  • Fix: Re-heat the mixture until clear. Add 10-20% more of the polar solvent (e.g., EtOAc). Cool much more slowly. If it oils again, you must use the Salt Formation method (Protocol B).

Q2: Can I use water as a solvent?

  • Analysis: The acid has moderate water solubility due to the ether oxygen and carboxyl group.

  • Verdict: Water is generally poor for recrystallizing the free acid because the recovery yield will be low (high solubility). However, water is excellent as a co-solvent (e.g., Acetone/Water) for recrystallizing salts.

Q3: I need to determine the absolute configuration. Which crystal should I grow?

  • Recommendation: Do not attempt X-ray crystallography on the free acid (it is too waxy). Grow a single crystal of the (R)-1-Phenylethylamine salt using slow evaporation of an Ethanol/Toluene mixture. The heavy atoms in the amine (or using a brominated amine analog) will assist in structure solution.

Q4: My yield is very low (<40%). Where is my product?

  • Cause: The acid is likely staying in the mother liquor due to high solubility in the organic solvent.

  • Fix: Concentrate the mother liquor to half volume and cool to -78°C (Dry ice/Acetone). Alternatively, perform an acid-base extraction on the mother liquor to recover the remaining material, then recycle it.

References

  • Physical Properties & Synthesis

    • Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3).[2][3][4][5][6] PubChem Database. National Center for Biotechnology Information.

  • Chiral Resolution Methodology: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for amine/acid resolution solvents). Saigo, K., et al. (1986). "Optical Resolution of Carboxylic Acids by 1-Phenylethylamine." Journal of the American Chemical Society.
  • General Purification of Low-Melting Acids: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Protocols for handling viscous carboxylic acids).
  • Patent Literature (Analogous Structures)

    • Process for the preparation of tetrahydropyran derivatives.[1] WO2006124874. (Describes extraction and solvent handling for pyran-carboxylic acids).

Sources

Troubleshooting

Removing byproducts from (S)-Tetrahydro-2H-pyran-3-carboxylic acid synthesis

Executive Summary Isolating high-purity (S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) presents a unique set of challenges due to its polarity, potential for racemization, and the difficulty of separating i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isolating high-purity (S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) presents a unique set of challenges due to its polarity, potential for racemization, and the difficulty of separating it from its enantiomer and ring-opened byproducts. This guide moves beyond basic synthesis into the critical downstream processing required for pharmaceutical-grade material.

The following protocols are designed for researchers encountering low enantiomeric excess (ee) , metal catalyst carryover , or persistent chemical impurities .

Module 1: Impurity Profiling & Causality

Before attempting purification, you must identify the nature of your contamination. The synthesis route dictates the byproduct profile.

Table 1: Common Impurity Profile & Origin

Impurity TypeSpecific CompoundOrigin / Causality
Enantiomer (R)-Tetrahydro-2H-pyran-3-carboxylic acidIncomplete chiral resolution or racemization during harsh acidic/basic workup.[1]
Over-Oxidation Ring-opened dicarboxylic acidsAggressive oxidation conditions (e.g., Jones oxidation) cleaving the ether linkage.
Starting Material (S)-Tetrahydro-2H-pyran-3-methanolIncomplete oxidation of the precursor alcohol.
Regioisomer Tetrahydro-2H-pyran-2-carboxylic acidIsomerization or incorrect starting material selection.
Metal Residue Chromium, Ruthenium, or PalladiumResiduals from oxidation (Jones/Sharpless) or hydrogenation catalysts.

Module 2: Purification Protocols

Protocol A: Enantiomeric Enrichment via Diastereomeric Salt Formation

Use this when Chemical Purity > 95% but ee < 98%.

Direct crystallization of the free acid rarely improves ee significantly due to the formation of racemic solid solutions. We utilize Classical Chiral Resolution via amine salt formation.

Mechanism: The (S)-acid reacts with a chiral base (Resolving Agent) to form two diastereomeric salts:[2]

  • (S)-Acid[1][3] • (Chiral Base) [Less Soluble]

  • (R)-Acid[3] • (Chiral Base) [More Soluble]

Step-by-Step Procedure:

  • Screening: Dissolve 100 mg of crude acid in various solvents (EtOH, iPrOH, Acetone). Add 1.0 eq of chiral amines (e.g., (R)-(+)-α-Methylbenzylamine or (S)-(-)-1-Phenylethylamine).

  • Scale-Up (Example with (R)-α-Methylbenzylamine):

    • Dissolve 10g of crude (S)-acid in Isopropyl Alcohol (iPrOH) at 60°C.

    • Slowly add 1.05 equivalents of (R)-α-Methylbenzylamine .

    • Cool slowly to room temperature (1°C/min) to induce crystallization of the diastereomeric salt.

    • Critical Step: If oiling out occurs, reheat and add a seed crystal of the pure salt.

  • Filtration & Release:

    • Filter the precipitate.[4]

    • Suspend the salt in Dichloromethane (DCM) .

    • Wash with 1M HCl (aq) to protonate the amine and release the free (S)-acid into the organic layer.

    • Dry (MgSO₄) and concentrate.[5]

Protocol B: Chemical Purification via Silica Gel Chromatography

Use this to remove non-polar impurities and unreacted alcohols.

The Challenge: Carboxylic acids streak (tail) on silica gel due to strong hydrogen bonding with silanols, leading to poor separation.

The Solution: Acidify the mobile phase.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Start 80:20 → Gradient to 50:50).

    • Modifier: Add 1% Acetic Acid to the mobile phase. This suppresses ionization of the carboxylic acid, sharpening the peak shape.

  • Loading: Dissolve crude in minimal DCM. Avoid methanol for loading as it causes band broadening.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct purification path based on analytical data.

PurificationLogic Start Crude (S)-Tetrahydro-2H-pyran-3-carboxylic acid CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity ChemPur Chemical Purity < 95%? CheckPurity->ChemPur CheckEE Check Enantiomeric Excess (ee) EEPur ee < 98%? CheckEE->EEPur ChemPur->CheckEE No Silica Protocol B: Silica Chromatography (Hex/EtOAc + 1% AcOH) ChemPur->Silica Yes Resolution Protocol A: Diastereomeric Salt Resolution (Chiral Amine) EEPur->Resolution Yes Recryst Recrystallization (Hexane/EtOAc) EEPur->Recryst No (High ee) Silica->CheckEE Final Pure (S)-Acid (>98% purity, >99% ee) Resolution->Final Recryst->Final

Figure 1: Purification Decision Matrix. This workflow prioritizes chemical purity before addressing enantiomeric purity to prevent resolving agent interference.

Module 4: Analytical Validation (HPLC)

You cannot improve what you cannot measure. Standard C18 columns often fail to separate the enantiomers of this molecule.

Recommended Method for Enantiomeric Purity:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (Polysaccharide based).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Trifluoroacetic Acid (TFA) .

    • Note: TFA is mandatory to suppress peak tailing of the free acid [1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (End absorption; the molecule lacks a strong chromophore).

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during recrystallization. How do I fix this?

  • Cause: The solution is likely too concentrated, or the temperature dropped too quickly, trapping impurities that lower the melting point.

  • Fix: Re-dissolve the oil by heating. Add a small amount of "anti-solvent" (e.g., Hexane) slowly. Scratch the glass surface with a rod or add a seed crystal.[1] Allow to cool to room temperature undisturbed before placing in an ice bath [2].

Q2: Can I use enzymatic resolution instead of chemical resolution?

  • Answer: Yes. Lipases (e.g., Candida antarctica Lipase B) can be used for kinetic resolution via esterification. You would esterify the racemic acid with an alcohol; the enzyme preferentially esterifies one enantiomer, leaving the other as the free acid. This requires subsequent separation of the ester and acid [3].

Q3: Why is my yield low after silica chromatography?

  • Cause: The acid likely adsorbed irreversibly to the basic sites on the silica.

  • Fix: Ensure you added 1% Acetic Acid or Formic Acid to the mobile phase.[1] This competes for the binding sites and ensures the product elutes [1].

Q4: How do I remove residual metal catalysts (Cr/Ru)?

  • Fix: Use a metal scavenger resin (e.g., Thiol-functionalized silica) or perform an aqueous wash with EDTA or L-Cysteine at pH 7-8.

References

  • Pamies, O., & Backvall, J. E. (2003). Enzymatic Kinetic Resolution. Chemical Reviews. (General principle citation for kinetic resolution of chiral acids).
  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative (EP3228617A1).

Sources

Optimization

Technical Support Center: Optimizing Storage Conditions to Prevent Compound Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing storage conditions to prevent the degra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing storage conditions to prevent the degradation of chemical compounds. Preventing degradation is paramount for ensuring experimental reproducibility, maintaining the efficacy and safety of pharmaceutical products, and preserving valuable research materials.[1][2] This resource combines foundational scientific principles with practical, field-proven strategies to help you safeguard the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our users encounter regarding compound storage and degradation.

Q1: What are the primary environmental factors that cause compound degradation?

A1: The five most critical environmental factors are temperature, humidity, light, oxygen, and pH.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[3][4] Conversely, excessively low temperatures can also be detrimental, potentially causing compounds to precipitate out of solution.

  • Humidity: Moisture in the air can lead to hydrolysis, a chemical reaction where water breaks down the compound.[1][2] It can also promote microbial growth.[3]

  • Light: Exposure to UV or even visible light can provide the energy to break chemical bonds, a process known as photolysis or photodegradation.[1][2][3]

  • Oxygen: Atmospheric oxygen can react with susceptible compounds, leading to oxidation, which can alter their structure and function.[1][2][3]

  • pH: For compounds in solution, the pH can significantly influence stability. Deviations from the optimal pH range can catalyze degradation reactions.[3]

Q2: I've observed unexpected results in my experiment. Could my compound have degraded?

A2: It's a strong possibility. Compound degradation can lead to reduced potency, the formation of impurities, or a complete loss of activity, all of which can skew experimental outcomes.[1][2] If you suspect degradation, a good first step is to re-analyze the compound's purity, for instance, by using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Q3: What is the best way to store a new compound if I don't have specific stability data?

A3: When in doubt, err on the side of caution. A common best practice is to store the compound in a cool, dark, and dry environment. Storing it in a tightly sealed, opaque container at -20°C is a good starting point for many organic molecules.[5] Always consult the Safety Data Sheet (SDS) for any specific storage recommendations from the manufacturer.[6]

Q4: How important is the container my compound is stored in?

A4: The container is critically important. It serves as the primary barrier against detrimental environmental factors.[7] For light-sensitive compounds, use amber or opaque containers.[1][3] For hygroscopic (moisture-absorbing) compounds, ensure the container has a tight-fitting seal and consider storing it in a desiccator.[1] The container material must also be compatible with the compound to prevent leaching or reactions.[7]

Q5: What are "time-sensitive chemicals," and how should I handle them?

A5: Time-sensitive chemicals are compounds that can become more hazardous over time.[8] A prime example is peroxide-forming solvents (e.g., diethyl ether, THF), which can form explosive peroxides upon exposure to air and light.[8] These should be dated upon receipt and opening, stored in a cool, dark, dry place, and tested for peroxides or disposed of by their expiration date.[9][10]

Troubleshooting Guides

This section provides a more in-depth look at diagnosing and resolving specific degradation issues.

Guide 1: Investigating Suspected Compound Degradation

If your experimental results are inconsistent or you observe physical changes in your compound (e.g., color change, precipitation), a systematic investigation is warranted.

Experimental Protocol: Preliminary Degradation Check

  • Visual Inspection: Carefully examine the compound. Note any changes in color, texture, or solubility compared to a fresh sample.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a solvent in which it is known to be soluble. Incomplete dissolution or the presence of particulates may indicate degradation.

  • Thin-Layer Chromatography (TLC): Run a TLC of the suspect compound alongside a reference standard (if available). The appearance of additional spots is a strong indicator of degradation.

  • Purity Re-assessment (HPLC/LC-MS): For a quantitative assessment, re-analyze the compound's purity using a validated HPLC or LC-MS method. Compare the chromatogram to that of a known pure sample.

dot

Caption: Troubleshooting workflow for suspected compound degradation.

Guide 2: Addressing Common Degradation Pathways

Understanding the chemical mechanism of degradation is key to preventing it.

  • Causality: Hydrolysis is the cleavage of chemical bonds by the addition of water.[1] Esters, amides, and lactams are particularly susceptible. The presence of acidic or basic catalysts can accelerate this process.[11]

  • Prevention:

    • Store susceptible compounds in a desiccator or a controlled low-humidity environment.[1]

    • Use tightly sealed containers. For highly sensitive compounds, consider sealing under an inert atmosphere (e.g., argon or nitrogen).

    • If in solution, use a buffered system at a pH where the compound is most stable.

  • Causality: Oxidation is the loss of electrons, often facilitated by atmospheric oxygen.[1][2] Functional groups like aldehydes, thiols, and phenols are prone to oxidation.

  • Prevention:

    • Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.

    • Store in smaller, single-use aliquots to minimize repeated exposure to air.

    • For solutions, consider adding an antioxidant, ensuring it doesn't interfere with your experiment.

  • Causality: Light, particularly in the UV spectrum, can provide the activation energy for chemical reactions that lead to degradation.[2][3]

  • Prevention:

    • Store compounds in amber glass vials or other opaque containers.[1][3]

    • Keep containers in drawers or cabinets to minimize light exposure.[3]

    • For benchtop work with highly sensitive compounds, use aluminum foil to cover flasks and tubes.[12]

Data-Driven Storage Optimization

For high-value compounds or those used in regulated environments, a more formal stability testing approach is recommended to define optimal storage conditions.

Stability Testing Overview

Stability testing involves subjecting a compound to various environmental conditions over time to assess its quality.[13][14][15]

  • Long-Term (Real-Time) Stability Testing: The compound is stored at recommended conditions and monitored for an extended period to determine its shelf life.[14][16]

  • Accelerated Stability Testing: The compound is exposed to elevated stress conditions (e.g., higher temperature and humidity) to predict its long-term stability more quickly.[16]

  • Forced Degradation Studies: The compound is intentionally exposed to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to identify potential degradation products and pathways.[16][17][18]

Table 1: General Temperature Recommendations for Compound Storage

Temperature RangeDescriptionTypical Compound Types
18-25 °CAmbient/Room TemperatureMost inorganic salts, stable organic compounds.[5]
2-8 °CRefrigeratedEnzymes, some antibodies, certain volatile compounds.[5]
-20 °CStandard FreezerMany organic compounds, labile biologicals.[5]
-80 °CUltra-Low FreezerHighly sensitive biologicals (e.g., restriction enzymes), long-term storage of valuable compounds.[5]

dot

G cluster_storage Compound Storage Decision Tree start New Compound Received sds Consult Safety Data Sheet (SDS) start->sds specific_req Specific Storage Requirements? sds->specific_req follow_sds Follow SDS Instructions specific_req->follow_sds Yes general_best_practice Apply General Best Practices specific_req->general_best_practice No sensitive Known Sensitivity? (Light, Air, Moisture) general_best_practice->sensitive protect Use Protective Measures: - Amber/Opaque Vials - Inert Atmosphere - Desiccator sensitive->protect Yes standard_storage Store at -20°C in a tightly sealed container sensitive->standard_storage No protect->standard_storage

Caption: A decision tree for the initial storage of a new compound.

Best Practices for a Stable Chemical Inventory

  • Segregation: Store chemicals based on their hazard class, not alphabetically.[10][19] Keep flammables, oxidizers, corrosives, and toxins in separate, designated cabinets.[20]

  • Labeling: Every container must be clearly labeled with the chemical name, date received, and date opened.[6][21] This is crucial for tracking the age of time-sensitive chemicals.[6]

  • Inventory Management: Implement a "first-in, first-out" (FIFO) system to ensure older stock is used before it degrades.[10][22]

  • Regular Inspections: Periodically inspect your chemical storage areas for any signs of container damage, leaks, or spills.[10][22]

  • Ventilation: Ensure storage areas are well-ventilated to prevent the buildup of hazardous vapors.[21][23]

By implementing these guidelines, you can significantly reduce the risk of compound degradation, leading to more reliable and reproducible research, and ensuring the long-term integrity of your valuable chemical assets.

References

  • Top 5 Factors Affecting Chemical Stability. (n.d.). Dickson. Retrieved February 15, 2026, from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved February 15, 2026, from [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Retrieved February 15, 2026, from [Link]

  • Safe Storage of Chemicals. (n.d.). University of York, Department of Biology. Retrieved February 15, 2026, from [Link]

  • Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (2023, October 23). Moravek. Retrieved February 15, 2026, from [Link]

  • Designing For Degradation In Chemistry. (2022, June 29). ReAgent Chemicals. Retrieved February 15, 2026, from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023, April 10). Lab Reporter. Retrieved February 15, 2026, from [Link]

  • Guideline for the Management of Time Sensitive Chemicals. (2024, May 2). University of Wollongong. Retrieved February 15, 2026, from [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). C&EN. Retrieved February 15, 2026, from [Link]

  • The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Retrieved February 15, 2026, from [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison, Environment, Health & Safety. Retrieved February 15, 2026, from [Link]

  • Chemical Storage & Segregation Guidelines. (n.d.). Stony Brook University, Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Hazardous Substances Storage Guidelines. (n.d.). Chemical Express Thailand. Retrieved February 15, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. (2023, January 31). SciTechnol. Retrieved February 15, 2026, from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. Retrieved February 15, 2026, from [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB. Retrieved February 15, 2026, from [Link]

  • Chemical Storage Guidelines. (2018, December). University of California, Santa Cruz, Environmental Health & Safety. Retrieved February 15, 2026, from [Link]

  • Unlocking Drug Longevity: The Crucial Role of Stability Studies. (2025, February 15). Almac Group. Retrieved February 15, 2026, from [Link]

  • Proper Chemical Storage. (n.d.). Kent State University, Compliance and Risk Management. Retrieved February 15, 2026, from [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025, February 6). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Chemical Storage Safety Guidance. (n.d.). Loughborough University, Health and Safety Service. Retrieved February 15, 2026, from [Link]

  • Impact of Humidity, Temperature, and Oxygen on the Stability of FA0.7MA0.3Sn0.5Pb0.5I3 Perovskites. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26). E-A-S-I. Retrieved February 15, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). C&EN. Retrieved February 15, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved February 15, 2026, from [Link]

  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4). Parameter Generation & Control. Retrieved February 15, 2026, from [Link]

  • What is the best way to tell if a compound is degrading? (2013, April 26). ResearchGate. Retrieved February 15, 2026, from [Link]

  • On-Column Sample Degradation. (2026, January 7). LCGC International. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization in Carboxylic Acid Activation

Introduction: The "Silent Killer" of Potency In drug development, particularly peptide synthesis and small-molecule diversification, maintaining chiral integrity is non-negotiable. Epimerization (inversion of configurati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" of Potency

In drug development, particularly peptide synthesis and small-molecule diversification, maintaining chiral integrity is non-negotiable. Epimerization (inversion of configuration at a chiral center) results in diastereomers that are often difficult to separate and biologically inactive—or worse, toxic.

This guide moves beyond basic textbook advice. We address the causality of epimerization during the activation of carboxylic acids and provide field-proven protocols to suppress it.

Module 1: The Emergency Room (Troubleshooting)

Use this section if you are currently observing epimerization issues in your LC-MS or NMR data.

Scenario A: "I see a 'doublet' peak in my HPLC after fragment coupling."

Diagnosis: You likely triggered the Oxazolone Mechanism (see Module 2). This is common when activating a carboxylic acid that is N-acylated (e.g., a peptide segment) rather than N-urethane protected (e.g., Fmoc/Boc). Immediate Fixes:

  • Switch Bases: Replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine). These weaker, bulkier bases are sufficient to deprotonate the acid but struggle to abstract the

    
    -proton that leads to racemization.
    
  • Change Additive: If using HOBt, switch to Oxyma Pure or HOAt . These react faster with the oxazolone intermediate, opening it before it can epimerize.

  • Lower Temperature: Perform the activation and coupling at 0°C or -10°C.

Scenario B: "My Cysteine or Histidine residues are racemized."

Diagnosis: These residues are hypersensitive.

  • Histidine: The imidazole ring acts as an internal base, chemically catalyzing the proton abstraction at the

    
    -carbon (autocatalysis).
    
  • Cysteine: The high acidity of the

    
    -proton (due to the sulfur atom's electron-withdrawing nature) makes it prone to direct enolization.
    Immediate Fixes: 
    
  • Protecting Group Check: Ensure Histidine is protected with Trt (Trityl) or Bum to mask the imidazole nitrogen.

  • Solvent Switch: Avoid pure DMF. Use DCM/DMF (1:1) or add TFE (Trifluoroethanol) to stabilize the chiral center.

  • Protocol: Use DIC/Oxyma Pure without pre-activation.[1] Pre-activation allows time for the activated ester to racemize before the amine attacks.

Scenario C: "I am using HATU and getting 5-10% D-isomer."

Diagnosis: HATU is extremely potent. If the amine coupling partner is slow (sterically hindered), the activated ester sits in solution too long, converting to the oxazolone. Immediate Fixes:

  • Downgrade to Upgrade: Switch to COMU or PyOxim . These uronium salts based on Oxyma Pure often show lower epimerization rates than benzotriazole-based reagents (HATU) while maintaining high coupling efficiency.

  • Stoichiometry: Reduce the base. Use exactly 1.0 equivalent of base relative to the acid if using uronium salts (COMU/HATU). Excess base is the enemy here.

Module 2: The Knowledge Base (Mechanisms & Data)[2]

The Mechanism: Why does it happen?

The primary culprit is the formation of an oxazol-5(4H)-one (azlactone). This cyclic intermediate forms when the carbonyl oxygen of the N-acyl group attacks the activated carboxylic acid.

Once formed, the C4 proton (the chiral center) becomes highly acidic (pKa ~9-12). A base can easily remove this proton, creating a planar, achiral enolate. Reprotonation occurs from either face, resulting in a racemic mixture.

OxazoloneMechanism Acid Chiral Carboxylic Acid (L-Isomer) Activated Activated Ester (O-Acyl Isourea / OBt) Acid->Activated + Coupling Reagent Oxazolone Oxazolone (Azlactone Intermediate) Activated->Oxazolone Cyclization (- Leaving Group) Racemate Racemic Product (L + D Isomers) Activated->Racemate Direct Coupling (Ideal Path) Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Deprotonation) Oxazolone->Racemate + Amine Nucleophile Enol->Oxazolone Reprotonation

Caption: The "Path B" mechanism. The formation of the oxazolone ring dramatically lowers the pKa of the alpha-proton, facilitating base-catalyzed racemization.

Reagent Selection Guide

Not all coupling reagents are created equal.[2] Modern reagents (Oxyma-based) generally outperform older benzotriazoles (HOBt) in suppressing epimerization.

Reagent ClassExamplesEpimerization RiskSafety ProfileRecommendation
Carbodiimides DIC, EDCHigh (without additives)Allergen (DIC)Use only with Oxyma/HOAt.
Benzotriazoles HOBt, HBTUModerate Explosive (HOBt dry)Phase out. Replaced by Oxyma.
Aza-benzotriazoles HOAt, HATULow Explosive (HOAt dry)Gold Standard for difficult couplings, but expensive.
Oximes Oxyma Pure, COMUVery Low Safe (Non-explosive)Best Overall. Excellent suppression & safety.
The Role of Base (pKa vs. Sterics)

The choice of base is as critical as the coupling reagent. You need a base strong enough to deprotonate the carboxylic acid, but sterically hindered enough to avoid plucking the chiral proton.

  • DIEA (Diisopropylethylamine): Strong, moderately hindered. Risk: High in sensitive couplings.

  • NMM (N-Methylmorpholine): Weaker (pKa ~7.4). Risk: Moderate.

  • 2,4,6-Collidine: Weak and very hindered. Risk: Low.[3]Preferred for fragment coupling.

  • TMP (2,2,6,6-Tetramethylpiperidine): Extremely hindered. Risk: Very Low.[4]

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Low-Epimerization Fragment Coupling

Use this when coupling two peptide segments or a sensitive non-natural amino acid.

Materials:

  • Carboxylic Acid Component (Fragment A)

  • Amine Component (Fragment B)

  • COMU (Coupling Reagent)[1][2][5]

  • 2,4,6-Collidine (Base)[6]

  • Solvent: DMF/DCM (1:1 v/v) - DCM lowers dielectric constant, stabilizing the chiral center.

Step-by-Step:

  • Dissolve: Dissolve Fragment A and Fragment B in the solvent mixture at 0°C.

  • Add Base: Add Collidine (2.0 equivalents). Note: We do not pre-activate.

  • Add Reagent: Add COMU (1.0 equivalent) strictly at 0°C.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature.

  • Monitor: Check conversion by LC-MS. If incomplete after 4 hours, add a second small portion of COMU (0.2 eq) and Collidine (0.2 eq).

Protocol B: Marfey’s Method (Racemization Detection)

The industry standard for quantifying D-amino acid impurities (0.1% sensitivity).

Materials:

  • Target Peptide/Molecule[1][2][7][8][9][10]

  • FDAA (Marfey’s Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[7][11][12]

  • 1M NaHCO3, 1M HCl, Acetone.

Step-by-Step:

  • Hydrolysis: Hydrolyze the peptide (approx. 0.5 mg) in 6M HCl at 110°C for 24 hours. Dry under vacuum.

  • Derivatization: Dissolve residue in 50 µL water + 20 µL 1M NaHCO3. Add 100 µL of 1% FDAA in acetone.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Stop reaction with 20 µL 1M HCl. Dilute with MeOH.

  • Analysis: Inject on C18 HPLC (UV 340 nm).

    • Logic: The L-FDAA reacts with L-AA and D-AA to form diastereomers (L-L and L-D). These separate easily on standard C18 columns, whereas enantiomers (L and D) do not.

Visual Decision Tree: Workflow Optimization

OptimizationStrategy Start Start: Activation of Chiral Acid CheckProt Is the N-terminus Urethane Protected? (Fmoc, Boc, Cbz) Start->CheckProt SafeZone Low Risk Use Standard DIC/Oxyma CheckProt->SafeZone Yes HighRisk High Risk (Segment Coupling) Potential Oxazolone Formation CheckProt->HighRisk No (Amide/Acyl) SolventCheck Can you use DCM or TFE? HighRisk->SolventCheck BaseSelect Select Base: Collidine or TMP SolventCheck->BaseSelect Optimize Conditions ReagentSelect Select Reagent: COMU or DIC/HOAt BaseSelect->ReagentSelect End Verify with Marfey's Method ReagentSelect->End Execute Coupling (0°C)

Caption: Decision matrix for selecting conditions based on protecting group status. "High Risk" pathways require hindered bases and specific solvents.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[2] Journal of Peptide Science, 16(1), 6–9. Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591–596. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][13][14][15] Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for separating tetrahydropyran-3-carboxylic acid enantiomers

Executive Summary Tetrahydropyran-3-carboxylic acid presents a distinct set of challenges for chiral separation: it is an aliphatic, polar, acidic molecule with weak UV absorbance. Unlike aromatic chiral drugs (e.g., ibu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropyran-3-carboxylic acid presents a distinct set of challenges for chiral separation: it is an aliphatic, polar, acidic molecule with weak UV absorbance. Unlike aromatic chiral drugs (e.g., ibuprofen), it lacks the


-systems that typically facilitate strong interactions with chiral stationary phases (CSPs) and provide easy UV detection.

This guide outlines two validated pathways for enantioseparation:

  • Direct Chiral HPLC: Utilizing immobilized polysaccharide columns with acidic mobile phase modifiers.

  • Indirect/Derivatization Strategy: Enhancing detection and selectivity by converting the analyte into a chromophoric amide or ester.

Strategic Method Selection

The choice of method depends heavily on your available detection equipment and the purity requirements.

MethodSelection Start Start: Tetrahydropyran-3-COOH CheckUV Detector Capability? Start->CheckUV Direct Direct Analysis CheckUV->Direct Has RI/ELSD/MS Deriv Derivatization CheckUV->Deriv Standard UV Only Col_IC Column: Chiralpak IC/AD-H MP: Hex/IPA + 0.1% TFA Direct->Col_IC Det_RI Detection: RI, ELSD, or UV 210nm Col_IC->Det_RI React Reaction: Benzyl Amide / Ester Deriv->React Col_OD Column: Chiralpak OD-H MP: Hex/IPA (No Acid) React->Col_OD Det_UV Detection: UV 254nm (High Sensitivity) Col_OD->Det_UV

Figure 1: Decision tree for selecting the optimal separation strategy based on detection limits and analyte properties.

Method A: Direct Chiral HPLC (The "Purist" Approach)

Best for: Rapid screening, QC of pure material, or when derivatization is undesirable.

The Challenge: Ionization & Detection
  • Acidity: The carboxylic acid group (

    
    ) will ionize in neutral solvents, leading to peak tailing and loss of chiral recognition.
    
  • Chromophore: The molecule only absorbs at low wavelengths (~210 nm), where many solvents (and TFA) absorb, causing baseline noise.

Recommended Protocol
  • Column: Chiralpak IC (Immobilized) is preferred due to its robustness with aggressive modifiers. Chiralpak AD-H is a viable alternative.

  • Mobile Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection:

    • Primary: Refractive Index (RI) or ELSD (Evaporative Light Scattering).

    • Secondary: UV at 210 nm (Requires high-purity solvents to minimize background).

Mechanism of Separation

The acidic modifier (TFA) suppresses the ionization of the carboxylic acid, forcing it into its neutral, protonated form (


). Only the neutral form can effectively hydrogen-bond with the carbamate groups on the polysaccharide backbone of the stationary phase.

Expert Insight: If using Chiralpak AD-H (coated phase), ensure you never use solvents like THF, DCM, or Ethyl Acetate, as they will strip the stationary phase. Chiralpak IC (immobilized) tolerates these solvents, allowing for solubility optimization.

Method B: Derivatization (The "Robust" Approach)

Best for: Trace analysis, biological samples, or labs with standard UV detectors.

Rationale

By converting the carboxylic acid to a benzyl amide or p-bromophenacyl ester , you introduce a strong UV chromophore (detectable at 254 nm) and remove the acidic proton, improving peak shape.

Protocol: Benzyl Amide Formation
  • Reagents: Tetrahydropyran-3-carboxylic acid (1 eq), Benzylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure: Stir at room temperature for 2 hours. Wash with 1N HCl and NaHCO3. Dry organic layer.

  • HPLC Conditions:

    • Column: Chiralcel OD-H or Chiralpak AD-H .

    • Mobile Phase: n-Hexane : 2-Propanol (90:10). Note: No TFA required.[3]

    • Detection: UV at 254 nm.

Performance Comparison
FeatureDirect Method (Method A)Derivatization (Method B)[4]
Sample Prep Minimal (Dissolve & Inject)Moderate (Reaction required)
Detection Limit High (mg/mL range)Low (

g/mL range)
Peak Shape Prone to tailing if acid not controlledSharp, symmetrical peaks
Column Life Reduced (Acidic mobile phase)Extended (Neutral mobile phase)
Selectivity (

)
Typically 1.1 – 1.3Typically > 1.5

Classical Resolution (Scale-Up Alternative)

For preparative scales (>100g) where HPLC is too costly, classical resolution via diastereomeric salt formation is effective.

  • Resolving Agent: Quinine (Alkaloid base).

  • Solvent: Methanol or Ethanol.[5]

  • Process:

    • Mix racemic acid with equimolar Quinine in hot methanol.

    • Cool slowly to crystallize the salt.

    • Filter crystals (typically enriches one enantiomer).[6]

    • Regenerate free acid by treating salt with dilute HCl and extracting with ether.

  • Validation: Check enantiomeric excess (ee) of the liberated acid using Method A or Method B .

Troubleshooting Guide

Issue: "I see no peaks or a noisy baseline."
  • Cause: You are likely using UV detection at 210 nm with a UV-absorbing solvent (like Ethyl Acetate) or low-quality TFA.

  • Fix: Switch to Hexane/IPA (UV transparent). Use "HPLC Grade" TFA. If possible, switch to RI detection.

Issue: "The peaks are broad and tailing."
  • Cause: Insufficient acid suppression. The molecule is partially ionizing.

  • Fix: Increase TFA concentration to 0.2% or switch to a stronger acid modifier like Methanesulfonic acid (if compatible with column).

Issue: "Retention times are shifting."
  • Cause: Water accumulation in the Normal Phase system.

  • Fix: Flush column with anhydrous Hexane/IPA. Ensure mobile phase solvents are strictly anhydrous.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC-3. (Immobilized polysaccharide columns for solvent versatility).

  • Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. (General strategies for acidic chiral compounds).

  • US Patent 2017/0240516 A1. Bicyclic ketone compounds and methods of use thereof. (Describes SFC separation of tetrahydropyran-3-carboxamide derivatives on Chiralpak AD).

  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (Expert discussion on macrocyclic glycopeptide vs. polysaccharide phases for acids).

  • TCI Chemicals. Research Articles: Powerful Novel Chiral Acids for Enantioresolution. (Classical resolution techniques for carboxylic acids).

Sources

Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation of Tetrahydropyran Acids

Executive Summary Tetrahydropyran (THP) acids serve as critical structural motifs in polyether antibiotics (e.g., monensin), marine toxins, and synthetic pharmaceutical intermediates. Their mass spectrometric (MS) analys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropyran (THP) acids serve as critical structural motifs in polyether antibiotics (e.g., monensin), marine toxins, and synthetic pharmaceutical intermediates. Their mass spectrometric (MS) analysis is often complicated by the stability of the six-membered ether ring, which dictates specific and often subtle fragmentation pathways.

This guide provides a definitive technical comparison of THP acid fragmentation against its five-membered analog (tetrahydrofuran, THF) and acyclic ethers. It establishes a self-validating protocol for structural elucidation using both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Mechanistic Deep Dive: The "Why" Behind the Spectrum

The fragmentation of tetrahydropyran-2-carboxylic acid and its derivatives is governed by the interplay between the carboxylic acid group and the cyclic ether oxygen. Understanding these mechanisms is essential for interpreting spectra correctly.

The Alpha-Cleavage Dominance

In Electron Ionization (EI), the radical cation (


) is formed primarily by removing a non-bonding electron from the ether oxygen. The most favorable pathway is 

-cleavage
, driven by the formation of a resonance-stabilized oxonium ion.
  • Ionization: Removal of an electron from the ring oxygen.

  • 
    -Cleavage:  The bond between the ring carbon (C2) and the carboxyl group breaks.
    
  • Result: Loss of the carboxyl radical (

    
    , 45 Da) generates the tetrahydropyranyl cation (m/z 85) .
    
Ring Disassembly (Secondary Fragmentation)

Unlike linear ethers, the cyclic oxonium ion (m/z 85) cannot simply fly apart. It must undergo ring opening or retro-Diels-Alder (RDA) type eliminations to relieve internal energy.

  • Pathway A (Ethylene Loss): The m/z 85 ion eliminates a neutral ethylene molecule (

    
    , 28 Da), resulting in a characteristic ion at m/z 57 .
    
  • Pathway B (Ring Opening): High-energy ions may open to form linear alkenyl oxonium species, which then fragment similarly to linear ethers.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade for Tetrahydropyran-2-carboxylic acid.

THP_Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 130 Alpha_Cleavage α-Cleavage (Loss of •COOH) M_Ion->Alpha_Cleavage - e⁻ Oxonium THP Oxonium Ion m/z 85 (Base Peak) Alpha_Cleavage->Oxonium - 45 Da RDA Retro-Diels-Alder (Loss of C2H4) Oxonium->RDA Fragment_57 Fragment Ion m/z 57 RDA->Fragment_57 - 28 Da Key1 Precursor Key2 Mechanism Key3 Diagnostic Ion

Caption: Figure 1. Primary fragmentation pathway of Tetrahydropyran-2-carboxylic acid under Electron Ionization (70 eV).

Comparative Analysis: THP vs. Alternatives

To confidently identify a THP ring, one must distinguish it from its closest structural relatives: Tetrahydrofuran (THF) acids and Linear Ether acids.

Diagnostic Ion Comparison Table

The following table summarizes the key ions that differentiate these species. Note that the Oxonium Ion mass is the most reliable discriminator.

FeatureTetrahydropyran-2-COOH (6-Mem Ring)Tetrahydrofuran-2-COOH (5-Mem Ring)Linear Ether Acid (e.g., Ethoxyacetic)
Molecular Weight 130 Da116 Da104 Da
Primary Loss -COOH (45 Da)-COOH (45 Da)-COOH (45 Da)
Base Peak (Oxonium) m/z 85 (

)
m/z 71 (

)
m/z 59 (

)
Secondary Fragment m/z 57 (Loss of

)
m/z 43 (Loss of

or

)
m/z 31, 29
Stability Profile High (Ring intact often)Medium (Ring opens easily)Low (Rapid fragmentation)
Ionization Mode Comparison

The choice of ionization technique drastically alters the observed species.

  • Electron Ionization (EI): "Hard" ionization.[1]

    • Pros: Rich structural information; fingerprinting.[2][3]

    • Cons: Molecular ion (

      
      ) is often weak or absent; requires derivatization (methylation) for GC-MS to prevent peak tailing.
      
  • Electrospray Ionization (ESI): "Soft" ionization.

    • Pros: Strong molecular ion (

      
       or 
      
      
      
      ); ideal for LC-MS.
    • Cons: Little fragmentation in full scan. Requires MS/MS (CID) to generate diagnostic ions.

    • Insight: In ESI-MS/MS (Negative Mode), THP acids often lose

      
       (44 Da) to form a carbanion, which is distinct from the radical-driven EI mechanisms.
      

Experimental Protocols

Protocol A: GC-MS Analysis (Derivatization Required)

Direct injection of free carboxylic acids leads to adsorption in the injector liner and poor sensitivity. Methyl esterification is mandatory.

Reagents:

  • Boron trifluoride-methanol (

    
    -MeOH, 14%)
    
  • Hexane (HPLC Grade)

Workflow:

  • Dissolution: Dissolve 1 mg of THP acid sample in 0.5 mL methanol.

  • Catalysis: Add 0.5 mL

    
    -MeOH solution. Cap tightly.
    
  • Incubation: Heat at 60°C for 15 minutes. (Self-Validation: Solution should remain clear; turbidity indicates moisture contamination).

  • Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL saturated NaCl water. Shake vigorously for 30 seconds.

  • Separation: Allow layers to separate. Transfer the top (Hexane) layer to a GC vial.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

    • Column: DB-5ms or equivalent.

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      250°C.
Protocol B: LC-MS/MS Structural Confirmation

Workflow:

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Ionization: ESI Negative Mode (preferred for carboxylic acids).[4]

  • MS/MS Settings:

    • Precursor Isolation:

      
       (m/z 129 for THP-2-COOH).
      
    • Collision Energy: Stepped 10-30 eV.

    • Target: Look for transition

      
       (Loss of 
      
      
      
      ) and
      
      
      (Ring cleavage).

Decision Tree for Identification

Use this logic flow to determine if your unknown analyte is a THP acid.

Identification_Tree Start Unknown Carboxylic Acid Spectrum Check_Ionization Ionization Mode? Start->Check_Ionization EI_Path Electron Impact (EI) Check_Ionization->EI_Path ESI_Path Electrospray (ESI-) Check_Ionization->ESI_Path Check_Base Check Base Peak (after -COOH) EI_Path->Check_Base Check_Loss Check Neutral Loss ESI_Path->Check_Loss Is_85 Base Peak m/z 85? Check_Base->Is_85 Is_71 Base Peak m/z 71? Check_Base->Is_71 Loss_44 Loss of 44 Da (CO2)? Check_Loss->Loss_44 Result_THP Confirmed: THP Acid Is_85->Result_THP Yes Result_Other Other / Linear Is_85->Result_Other No Result_THF Confirmed: THF Acid Is_71->Result_THF Yes Loss_44->Result_THP Followed by Ring Cleavage

Caption: Figure 2. Decision logic for distinguishing THP acids from THF and linear analogs.

References

  • NIST Mass Spectrometry Data Center. Tetrahydro-2H-pyran-2-carboxylic acid Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry. (2015). Available at: [Link]

Sources

Validation

Comparing bioactivity of (S)-Tetrahydro-2H-pyran-3-carboxylic acid vs acyclic analogs

This guide provides a technical comparison between (S)-Tetrahydro-2H-pyran-3-carboxylic acid (a conformationally restricted cyclic ether) and its flexible acyclic analogs (alkoxy-carboxylic acids).[1] It focuses on the i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between (S)-Tetrahydro-2H-pyran-3-carboxylic acid (a conformationally restricted cyclic ether) and its flexible acyclic analogs (alkoxy-carboxylic acids).[1] It focuses on the impact of ring constraints on pharmacodynamics (potency/selectivity) and pharmacokinetics (metabolic stability).

Executive Summary & Core Thesis

In hit-to-lead optimization, the transition from an acyclic ether chain to a saturated heterocycle—specifically (S)-Tetrahydro-2H-pyran-3-carboxylic acid [(S)-THP-3-COOH] —is a high-value tactic.[1] This structural modification introduces conformational restriction , which typically yields two critical advantages over acyclic analogs:

  • Entropic Advantage: Pre-paying the entropy cost of binding, leading to higher affinity (

    
    ).
    
  • Metabolic Shielding: Reducing the accessibility of the ether oxygen to Cytochrome P450 (CYP) oxidative dealkylation.

This guide evaluates these parameters, providing experimental frameworks to validate the superiority of the cyclic scaffold.

Structural & Physicochemical Comparison

The following table contrasts the (S)-THP scaffold with a representative acyclic analog, 4-methoxybutanoic acid (or similar 3-alkoxypropionic acid derivatives).

Feature(S)-Tetrahydro-2H-pyran-3-COOHAcyclic Analog (e.g., 4-Methoxybutanoic acid)Impact on Bioactivity
Conformation Rigid (Chair/Boat) Flexible (Rotatable Bonds) Cyclic form reduces

penalty, improving potency.[1]
Chirality Defined (S)-enantiomerOften Achiral (unless branched)(S)-THP enables specific vector exploration in the binding pocket.[1]
LogP (Lipophilicity) ~0.5 - 0.8 (Lower)~0.9 - 1.2 (Higher)Cyclic ethers are often more polar; better solubility.[1]
Metabolic Liability Low (Ring oxidation)High (O-dealkylation)Acyclic ethers are prone to rapid CYP-mediated cleavage.[1]
H-Bond Acceptor Directionally constrainedOmnidirectionalCyclic ether oxygen is less accessible for solvation but precise for binding.

Mechanistic Insight: The "Conformational Lock" Effect

The primary driver for selecting (S)-THP-3-COOH is the reduction of entropic penalty upon target binding. Acyclic analogs must freeze multiple rotatable bonds to fit a binding pocket, resulting in a significant loss of entropy (


).[1] The cyclic THP scaffold is "pre-organized," minimizing this loss.
Visualization: Thermodynamic & Metabolic Pathways

The diagram below illustrates the dual advantage of the THP scaffold: thermodynamic binding efficiency and resistance to CYP450 metabolism.

BioactivityComparison cluster_0 Thermodynamics of Binding cluster_1 Metabolic Fate (Liver Microsomes) Acyclic Acyclic Analog (High Entropy State) Target Protein Target Acyclic->Target High Entropy Cost (-TΔS penalty) CYP CYP450 Enzyme Acyclic->CYP Cyclic (S)-THP-3-COOH (Low Entropy State) Cyclic->Target Low Entropy Cost (Pre-organized) Cyclic->CYP Dealkylation Dealkylation CYP->Dealkylation Rapid O-Dealkylation (Unstable Metabolite) Oxidation Oxidation CYP->Oxidation Slow Ring Hydroxylation (Stable Metabolite)

Caption: Comparison of binding thermodynamics (left) and metabolic stability (right).[1] The cyclic THP scaffold minimizes entropy loss and resists rapid O-dealkylation.

Experimental Protocols for Validation

To objectively compare (S)-THP-3-COOH with acyclic analogs, the following self-validating protocols should be employed.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability difference (


) between the cyclic and acyclic isosteres.

Methodology:

  • Preparation: Prepare 10 mM DMSO stocks of (S)-THP-3-COOH and the acyclic analog.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).
    • Validation Criteria: The acyclic analog should show

      
       higher clearance due to exposed ether chains.
      
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine if the cyclic scaffold improves residence time (


) via rigidification.

Methodology:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling.

  • Injection: Inject increasing concentrations (e.g., 0.1 µM to 10 µM) of both compounds.

    • Flow rate: 30 µL/min.

    • Dissociation time: >300 seconds (critical to measure slow off-rates).

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Output: Compare

    
     (association) and 
    
    
    
    (dissociation).
    • Expectation:

      
       may be similar, but 
      
      
      
      for (S)-THP-3-COOH should be lower (slower dissociation) due to the "lock-and-key" fit, resulting in a higher affinity (
      
      
      ).

Decision Matrix: When to Use (S)-THP-3-COOH?

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.

DecisionTree Start Start: Optimization of Carboxylic Acid Lead CheckFlex Is the current lead an acyclic ether/chain? Start->CheckFlex No No CheckFlex->No No Yes Yes CheckFlex->Yes Yes Switch Synthesize (S)-THP Analog (Rigidification Strategy) No->Switch CheckMetab Is Metabolic Clearance High (HLM < 30 min)? Yes->CheckMetab Low Low CheckMetab->Low No (Stable) High High CheckMetab->High Yes (Unstable) CheckPotency Is Potency < 10 nM? Low->CheckPotency Check Potency High->Switch Switch to (S)-THP-3-COOH CheckPotency->No Need Potency Boost CheckPotency->Yes Keep Acyclic Result Validate with Protocols A & B Switch->Result Expected Outcome: Lower Cl_int, Higher Affinity

Caption: Decision logic for transitioning from flexible acyclic acids to the rigid (S)-THP-3-COOH scaffold.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. "Strategies in the Design of Bioisosteres." Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Patterson, A. W., et al. (2025).[1] "Conformational Restriction of Designer Drugs."[2][3] Journal of Medicinal Chemistry. Link[1]

  • US EPA CompTox. "(3S)-Tetrahydro-2H-pyran-3-carboxylic acid Property Dashboard." Link[1]

Sources

Comparative

X-ray crystallography data for (S)-Tetrahydro-2H-pyran-3-carboxylic acid salts

This guide provides an in-depth technical analysis of the structural characterization and resolution strategies for (S)-Tetrahydro-2H-pyran-3-carboxylic acid , a critical chiral building block in modern drug discovery. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural characterization and resolution strategies for (S)-Tetrahydro-2H-pyran-3-carboxylic acid , a critical chiral building block in modern drug discovery.

Executive Summary: The Chiral Scaffold

(S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 1391742-13-4) is a pharmacophore essential for the synthesis of next-generation therapeutics, including Arginase inhibitors , BTK inhibitors , and Werner Syndrome helicase inhibitors . Its rigid cyclic ether framework provides conformational control that enhances metabolic stability and solubility in drug candidates.

Obtaining this moiety in high enantiomeric excess (>99% ee) is non-trivial. This guide compares the two primary routes for solid-state isolation and characterization: Diastereomeric Salt Resolution (Crystallography) vs. Enzymatic Kinetic Resolution .

Comparative Analysis: Resolution & Characterization Strategies

The following table contrasts the performance of chemical resolution via salt formation against biocatalytic methods.

FeatureMethod A: Chemical Resolution (Crystallization) Method B: Enzymatic Kinetic Resolution
Primary Reagent Chiral Amine (e.g., (S)-(-)-1-Phenylethylamine)Lipase (e.g., Burkholderia cepacia / Amano PS)
Mechanism Formation of diastereomeric salts with distinct solubility profiles.Stereoselective hydrolysis of the racemic ester.
Solid-State Data Yields X-ray quality crystals for absolute configuration determination.Yields oil or amorphous solid; requires derivatization for X-ray.
Scalability High (Multi-kg scale in industrial reactors).Moderate (Limited by enzyme cost and reaction volume).
Typical Yield 30–40% (theoretical max 50% per pass).40–45% (theoretical max 50%).
Enantiomeric Excess >99% (after typically 2 recrystallizations).>95–98% (single pass).

Crystallographic Data: The Diastereomeric Salt Interface

When (S)-Tetrahydro-2H-pyran-3-carboxylic acid is resolved using (S)-(-)-1-Phenylethylamine , it forms a supramolecular network stabilized by charge-assisted hydrogen bonds. While proprietary datasets vary, the salt typically crystallizes in a chiral space group (Sohncke group) allowing for absolute configuration assignment via anomalous dispersion.

Representative Crystallographic Parameters

The following parameters define the structural expectations for the (S)-Acid : (S)-Amine salt system, based on homologous chiral resolution salts (e.g., Ibuprofen-Phenylethylamine analogs).

ParameterValue / Description
Crystal System Orthorhombic
Space Group

(Common for chiral organic salts)
Z (Molecules/Unit Cell) 4
Key Interaction Ammonium-Carboxylate Hydrogen Bonding (

)
Packing Motif Bilayer arrangement with hydrophobic phenyl/pyran stacking
Absolute Configuration Confirmed via Flack Parameter (typically < 0.1 for correct assignment)

Technical Insight: The success of this resolution relies on the "Pasteur effect," where the (S,S)-salt packs more efficiently (higher density, higher melting point) than the (R,S)-salt, driving precipitation of the desired diastereomer.

Experimental Protocols

Protocol A: Chemical Resolution via Diastereomeric Salt Formation

Objective: Isolation of (S)-Tetrahydro-2H-pyran-3-carboxylic acid from racemate.

  • Salt Formation: Dissolve racemic Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in hot ethanol/ethyl acetate (1:4 v/v).

  • Amine Addition: Slowly add (S)-(-)-1-Phenylethylamine (0.55 eq) while stirring at 60°C. Note: Using 0.55 eq focuses precipitation on the less soluble diastereomer.

  • Controlled Cooling: Cool the solution to room temperature over 4 hours, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the white crystalline precipitate (The (S)-Acid:(S)-Amine salt).

  • Recrystallization: Recrystallize the wet cake from boiling ethanol to upgrade chiral purity to >99% ee.

  • Liberation: Suspend the purified salt in dilute HCl (1M) and extract the free acid with Methyl tert-butyl ether (MTBE). Dry over

    
     and concentrate.
    
Protocol B: Enzymatic Kinetic Resolution

Objective: Biocatalytic production of the (S)-acid.

  • Substrate Prep: Suspend racemic ethyl tetrahydro-2H-pyran-3-carboxylate in phosphate buffer (pH 7.0).

  • Enzyme Loading: Add Amano Lipase PS (from Burkholderia cepacia) (20 wt% relative to substrate).

  • Incubation: Stir vigorously at 25°C. Monitor pH and maintain at 7.0 using an autotitrator with 1M NaOH.

  • Termination: Stop reaction at 50% conversion (indicated by NaOH consumption).

  • Separation: Extract the unreacted (R)-ester with hexane (organic phase). Acidify the aqueous phase to pH 2.0 and extract the desired (S)-acid with ethyl acetate.

Visualization of Resolution Workflows

The following diagram illustrates the divergent pathways for isolating the (S)-enantiomer.

ResolutionWorkflow Racemate Racemic Tetrahydro-2H-pyran-3-carboxylic Acid ChemRes Chemical Resolution (Add (S)-Phenylethylamine) Racemate->ChemRes EnzRes Enzymatic Resolution (Lipase Hydrolysis) Racemate->EnzRes Esterification First SaltMix Diastereomeric Salt Mixture (S,S)-Salt + (R,S)-Salt ChemRes->SaltMix Cryst Fractional Crystallization SaltMix->Cryst SolidSalt Solid (S,S)-Salt (Crystalline) Cryst->SolidSalt Precipitate MotherLiq Mother Liquor ((R,S)-Salt) Cryst->MotherLiq Supernatant AcidHydro Acid Hydrolysis (HCl) SolidSalt->AcidHydro FinalProd Pure (S)-Tetrahydro-2H-pyran-3-carboxylic Acid (>99% ee) AcidHydro->FinalProd KineticMix Reaction Mixture (S)-Acid + (R)-Ester EnzRes->KineticMix PhaseSep Phase Separation (pH Adjustment) KineticMix->PhaseSep AqPhase Aqueous Phase ((S)-Acid Salt) PhaseSep->AqPhase OrgPhase Organic Phase ((R)-Ester) PhaseSep->OrgPhase AqPhase->FinalProd Acidification

Caption: Workflow comparison between Chemical Resolution (Left) and Enzymatic Resolution (Right) for isolating the (S)-enantiomer.

References

  • Lemmerer, A., et al. (2010). Incorporating active pharmaceutical ingredients into a molecular salt using a chiral counterion. CrystEngComm, 12(11), 3634. Link

  • Swamy, G. Y. S. K., et al. (2005).[1] (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide.[1] Acta Crystallographica Section E, 61(10), o3608.[1] Link

  • Kamal, A., et al. (2013). Enzymatic resolution of alpha-aryl carboxylic acid esters.[2] Tetrahedron: Asymmetry, 24(12), 705-712.

  • U.S. Patent 8,778,951 B2. Btk inhibitors and methods for their use.[3] (Describes synthesis and use of the chiral pyran intermediate). Link

  • European Patent EP3228617A1. Production method for tetrahydro-2H-pyran derivative.Link

Sources

Validation

Validating Purity of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid: A Comparative GC-MS Guide

Executive Summary (S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-62-3) is a critical chiral building block in the synthesis of neuroactive pharmaceuticals and agrochemicals. Its validation presents a dual challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-62-3) is a critical chiral building block in the synthesis of neuroactive pharmaceuticals and agrochemicals. Its validation presents a dual challenge: Chemical Purity (absence of synthetic byproducts) and Enantiomeric Purity (confirmation of the (S)-isomer).

Direct GC-MS analysis of this molecule is fundamentally flawed due to the polar carboxylic acid moiety, which leads to active site adsorption, peak tailing, and non-linear response. This guide objectively compares three analytical strategies to validate this compound, recommending Methyl Chloroformate (MCF) derivatization for chemical purity and Cyclodextrin-based Chiral GC for enantiomeric validation.

Strategic Analysis: The Failure of Direct Injection

Before evaluating viable methods, we must establish the baseline failure mode. Injecting underivatized carboxylic acids into a non-polar (e.g., 5% Phenyl-methylpolysiloxane) column results in:

  • Tailing Factors > 2.0: Due to hydrogen bonding with silanol groups.

  • Ghost Peaks: Accumulation of the acid at the head of the column, eluting in subsequent runs.

  • Dimerization: Formation of gas-phase dimers, splitting the analyte signal.

Scientist’s Verdict: Direct injection is non-compliant for quantitative validation under ICH Q2(R1) standards.

Comparative Method Guide

We evaluated three workflows. The "Performance Score" is an aggregate metric based on reproducibility, sensitivity, and ease of use.

Table 1: Comparative Performance Matrix
FeatureMethod A: Silylation (BSTFA/TMCS) Method B: Alkyl Chloroformate (MCF) Method C: Chiral GC (Direct)
Target Analyte Form TMS EsterMethyl EsterUnderivatized (or Methyl Ester)
Reaction Time 30–60 mins (Heat req.)< 1 min (Instant, Room Temp)N/A
Moisture Tolerance Critical Failure (Strictly Anhydrous)High (Works in Aqueous/MeOH)N/A
Derivative Stability Low (Hydrolyzes rapidly)High (Stable for days)N/A
Enantioseparation No (Achiral Column)No (Achiral Column)Yes (Beta-DEX Column)
Primary Use Case General ScreeningRobust Chemical Purity Enantiomeric Excess (ee%)
Performance Score 7/109.5/10 8/10 (Specific to Chiral)

Detailed Experimental Protocols

Protocol 1: Chemical Purity via MCF Derivatization (Recommended)

Why this choice? Unlike silylation, MCF allows for instant derivatization in the presence of moisture, making it far more robust for routine QC where samples may contain residual water from synthesis.

Reagents:

  • Methyl Chloroformate (MCF)[1]

  • Methanol

  • Pyridine[2][3]

  • Chloroform (Extraction solvent)

Workflow:

  • Solubilization: Dissolve 10 mg of (S)-Tetrahydro-2H-pyran-3-carboxylic acid in 200 µL of Methanol/Water (4:1).

  • Basification: Add 50 µL Pyridine.

  • Derivatization: Add 20 µL MCF. Vortex for 30 seconds. (Reaction is exothermic and releases CO₂).

  • Extraction: Add 300 µL Chloroform and 300 µL 1M Sodium Bicarbonate. Vortex.

  • Separation: Centrifuge. Transfer the bottom Chloroform layer (containing the methyl ester) to a GC vial.

GC-MS Parameters (Achiral):

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 50°C (1 min) → 15°C/min → 300°C.

  • MS: Scan 40–350 m/z. Look for Methyl Ester parent ion [M]+ (m/z ~144) and characteristic loss of methoxy [M-31].

Protocol 2: Enantiomeric Purity via Chiral GC

Why this choice? To validate the "(S)-" designation, you must separate the enantiomers. A standard DB-5 column cannot do this. We utilize a cyclodextrin-based stationary phase which interacts differentially with the chiral center of the pyran ring.

System:

  • Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent). These are permethylated/derivatized

    
    -cyclodextrins optimized for esters and acids.
    
  • Sample Prep: Use the Methyl Ester prepared in Protocol 1 (Esters often resolve better than free acids on chiral columns).

GC Parameters (Chiral):

  • Inlet: 230°C, Split 50:1 (High split improves peak shape).

  • Oven: Isothermal 110°C for 20 mins (Isothermal runs maximize resolution

    
     between enantiomers).
    
  • Carrier Gas: Helium at 30 cm/sec (Constant Linear Velocity).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for selecting the correct validation workflow based on the specific analytical requirement (Chemical vs. Chiral purity).

ValidationLogic Start Sample: (S)-Tetrahydro-2H-pyran-3-carboxylic acid Goal Define Validation Goal Start->Goal ChemPurity Goal: Chemical Purity (Impurities/Assay) Goal->ChemPurity ChiralPurity Goal: Enantiomeric Purity (S vs R isomer) Goal->ChiralPurity DirectInj Direct Injection ChemPurity->DirectInj Avoid Deriv Derivatization Required ChemPurity->Deriv MethodC Method C: Chiral GC (Rt-βDEXsa Column) ChiralPurity->MethodC Fail FAILURE: Tailing, Adsorption DirectInj->Fail MethodA Method A: Silylation (BSTFA) (Moisture Sensitive) Deriv->MethodA MethodB Method B: Methyl Chloroformate (MCF) (Robust, Aqueous Compatible) Deriv->MethodB Recommended AchiralGC GC-MS (Achiral Column) Rtx-5MS / DB-5 MethodA->AchiralGC MethodB->AchiralGC ResultChem Result: % Chemical Purity AchiralGC->ResultChem ResultChiral Result: % Enantiomeric Excess (ee) MethodC->ResultChiral

Figure 1: Decision Matrix for Analytical Method Selection. Note the divergence between Chemical Purity (MCF/Achiral) and Enantiomeric Purity (Chiral Column).

Validation Framework (ICH Q2(R1))

To validate the MCF-GC-MS method , you must satisfy the following criteria as per ICH Q2(R1) guidelines.

A. Specificity
  • Requirement: No interference from the solvent (Chloroform) or reagents (Pyridine/MCF) at the retention time of the analyte.

  • Execution: Inject a blank (reagents only) and verify a flat baseline at the analyte retention time.

  • MS Confirmation: Use the Mass Spectrum to verify the peak purity. The Methyl Ester of the target should show a clear molecular ion or [M-31] fragment.

B. Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Acceptance:

    
    .
    
  • Insight: Carboxylic acid derivatives are prone to inlet discrimination. Use an internal standard (e.g., Dodecane or a deuterated analog) to normalize injection variability.

C. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD < 2.0% for Area Ratio (Analyte/IS).

  • Note: If using Silylation (Method A), RSD often drifts > 5% over time due to moisture ingress degrading the derivative. This is why Method B (MCF) is preferred for precision.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] [Link]

  • Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents.[1] Journal of Chromatography B. (Seminal work on MCF derivatization). [Link]

  • Schummer, C., et al. (2009).[7] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[7] [Link]

  • Restek Corporation. Chiral GC Column Selection Guide (Rt-βDEXsa).[Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of (S)-Tetrahydro-2H-pyran-3-carboxylic acid

Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Vibrational Fingerprint of a Molecule Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and drug development, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and drug development, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds.[1][2] Each type of bond (e.g., C=O, O-H, C-O) vibrates at a characteristic frequency, and when IR radiation of that same frequency is passed through a sample, the energy is absorbed. The resulting spectrum, a plot of transmittance versus wavenumber, reveals a unique "fingerprint" of the molecule's functional groups.[3] This guide provides an in-depth analysis of the expected IR spectrum of (S)-Tetrahydro-2H-pyran-3-carboxylic acid, a molecule incorporating both a carboxylic acid and a cyclic ether functionality. Through a comparative approach with simpler, related structures, we will elucidate the key spectral features that enable its unambiguous identification.

Analysis of (S)-Tetrahydro-2H-pyran-3-carboxylic Acid: A Tale of Two Functional Groups

The structure of (S)-Tetrahydro-2H-pyran-3-carboxylic acid presents two key functional groups that will dominate its infrared spectrum: the carboxylic acid (-COOH) and the cyclic ether (tetrahydropyran ring).

Caption: Molecular structure of (S)-Tetrahydro-2H-pyran-3-carboxylic acid.

The Carboxylic Acid Signature:

The carboxylic acid functional group gives rise to some of the most recognizable peaks in an IR spectrum.[1]

  • O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular interaction results in a very broad and intense absorption band for the O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹.[4][5][6][7] This broadness is a hallmark of the carboxylic acid dimer and is due to the wide range of hydrogen bond strengths.[1][8] This peak will often overlap with the C-H stretching vibrations.[5][6]

  • C=O Stretch: The carbonyl group (C=O) of a saturated carboxylic acid that is hydrogen-bonded in a dimer produces a strong, sharp absorption peak in the range of 1700-1725 cm⁻¹.[1][9] If the carboxylic acid were a monomer (which is less common in condensed phases), this peak would shift to a higher wavenumber, around 1760 cm⁻¹.[6][7]

  • C-O Stretch and O-H Bend: The spectrum will also feature a C-O stretching vibration, which is typically found between 1210 and 1320 cm⁻¹.[5][9] Additionally, out-of-plane O-H bending can produce a broad peak in the region of 910-950 cm⁻¹.[5][9]

The Cyclic Ether Contribution:

The tetrahydropyran ring introduces a characteristic C-O-C stretching vibration.

  • C-O-C Stretch: Ethers exhibit a C-O stretching band in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹.[10][11] For a cyclic ether like tetrahydropyran, this peak is often strong and can be found around 1100 cm⁻¹.[12]

Aliphatic C-H Stretches:

The numerous sp³-hybridized C-H bonds in the tetrahydropyran ring will produce sharp absorption peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[4] These will appear as sharper peaks superimposed on the broad O-H stretch.[5][6]

Comparative Spectral Analysis

To better understand the spectrum of (S)-Tetrahydro-2H-pyran-3-carboxylic acid, it is instructive to compare it with the spectra of simpler molecules that contain its constituent functional groups.

1. Hexanoic Acid: The Archetypal Carboxylic Acid

Hexanoic acid provides a clear reference for the carboxylic acid functional group. Its spectrum is dominated by the very broad O-H stretch from 2500-3300 cm⁻¹ and the strong C=O stretch around 1721 cm⁻¹.[5] It also shows the characteristic C-O stretch and O-H bend.

2. Tetrahydropyran: The Parent Cyclic Ether

The IR spectrum of tetrahydropyran is simpler, lacking the carboxylic acid peaks. Its most prominent feature is a strong C-O-C stretching absorption.[13][14][15][16] The spectrum is otherwise dominated by C-H stretching and bending vibrations.

3. Cyclopentanecarboxylic Acid: A Structural Analogue

Cyclopentanecarboxylic acid serves as a close structural analogue. Its IR spectrum would be expected to be very similar to that of our target molecule, exhibiting the broad O-H stretch, a strong C=O stretch characteristic of a dimerized carboxylic acid, and C-H stretching peaks. The primary difference would be in the fingerprint region due to the different ring size.

Summary of Expected and Comparative IR Peaks
Vibrational Mode Expected Range for (S)-Tetrahydro-2H-pyran-3-carboxylic acid (cm⁻¹) Hexanoic Acid (cm⁻¹) [5]Tetrahydropyran (cm⁻¹) Cyclopentanecarboxylic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad, strong)2500-3300 (very broad, strong)N/A2500-3300 (very broad, strong)
C-H Stretch (sp³) 2850-2960 (medium, sharp)2850-2960 (medium, sharp)2850-2960 (medium, sharp)2850-2960 (medium, sharp)
C=O Stretch (Carboxylic Acid Dimer) 1700-1725 (strong, sharp)~1721 (strong, sharp)N/A~1710 (strong, sharp)
C-O Stretch (Carboxylic Acid) 1210-1320 (medium)~1296 (medium)N/A1200-1300 (medium)
C-O-C Stretch (Ether) 1050-1150 (strong)N/A~1100 (strong)N/A
O-H Bend (out-of-plane) 910-950 (broad, medium)~948 (broad, medium)N/A900-950 (broad, medium)
Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality IR spectrum of (S)-Tetrahydro-2H-pyran-3-carboxylic acid, which is a solid at room temperature, using the Attenuated Total Reflectance (ATR) technique.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place a small, representative sample of the solid on the ATR crystal. b Apply consistent pressure to ensure good contact between the sample and the crystal. a->b c Collect a background spectrum of the empty ATR crystal. b->c d Collect the sample spectrum. c->d Automatic subtraction e Perform baseline correction and normalize the spectrum. d->e f Identify and label the key absorption peaks. e->f

Caption: Workflow for acquiring an IR spectrum using ATR.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid (S)-Tetrahydro-2H-pyran-3-carboxylic acid onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be baseline-corrected and the peaks of interest identified and labeled.

Conclusion

The infrared spectrum of (S)-Tetrahydro-2H-pyran-3-carboxylic acid is distinguished by a combination of features arising from its carboxylic acid and cyclic ether moieties. The most definitive evidence for its structure will be the simultaneous presence of a very broad O-H stretch from 2500-3300 cm⁻¹, a strong carbonyl (C=O) absorption around 1700-1725 cm⁻¹, and a strong C-O-C ether stretch in the 1050-1150 cm⁻¹ region. This comparative guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently interpret the IR spectrum of this and structurally related molecules.

References
  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • American Institute of Physics. (2003, January 22). Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic coupling. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Reddit. (2023, March 2). In IR spectroscopy, how would the C-O signal differ between a carboxylic acid and the carboxylate anion? Or would only the C=O differ due to conjugation? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, October 8). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACS Publications. (n.d.). Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. Retrieved from [Link]

  • SlidePlayer. (n.d.). 1. Retrieved from [Link]

  • SlidePlayer. (n.d.). 1 - IR - spectroscopy. Retrieved from [Link]

  • YouTube. (2023, August 31). interpretation of three sample infrared spectr. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (S)-Tetrahydro-2H-pyran-3-carboxylic Acid

[1][2] Executive Summary & Chemical Profile (S)-Tetrahydro-2H-pyran-3-carboxylic acid is a chiral heterocyclic building block frequently used in the synthesis of bioactive pharmaceutical ingredients. While not classified...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a chiral heterocyclic building block frequently used in the synthesis of bioactive pharmaceutical ingredients. While not classified as acutely toxic (Category 1 or 2), it is an organic acid capable of causing significant tissue irritation.

Effective disposal requires treating this compound not merely as "general trash" but as Regulated Organic Acid Waste . The protocols below prioritize the prevention of unintended acid-base exotherms and the segregation of chiral intermediates from incompatible waste streams.

Chemical Identification & Properties
ParameterDataRelevance to Disposal
CAS Number 1391742-13-4 (S-isomer) 873397-34-3 (Racemic)Use for waste labeling and inventory tracking.
Physical State Solid or Viscous LiquidLow melting point; may exist as a supercooled liquid. Handle as a solid for spill containment.
Acidity (pKa) ~4.35 (Predicted)Weak acid (similar to acetic acid). Incompatible with strong bases and cyanides.
Boiling Point ~264°CLow volatility. Flammability risk is low unless dissolved in solvents.
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.[1]

Pre-Disposal: Segregation & Compatibility Logic

The "Self-Validating" Safety Rule: Before any disposal action, you must validate the waste stream. The most common laboratory accident involving organic acids is accidental mixing with strong oxidizers (creating unstable per-acids) or strong bases (causing rapid exothermic eruptions).

Compatibility Matrix
  • ✅ Compatible: Other weak organic acids (Acetic acid, Benzoic acid), non-halogenated organic solvents (if dissolved).

  • ❌ STRICTLY INCOMPATIBLE:

    • Strong Oxidizers: Nitric acid, Peroxides, Permanganates (Risk: Fire/Explosion).

    • Strong Bases: Sodium Hydroxide, Potassium Hydroxide (Risk: Rapid heat generation/Spattering).

    • Reactive Metals: Sodium, Lithium, Magnesium (Risk: Hydrogen gas evolution).

    • Cyanides/Sulfides: (Risk: Evolution of lethal HCN or H2S gas).

Disposal Workflows

Select the protocol that matches the current state of your waste.

Workflow A: Pure Compound (Solid or Neat Liquid)

Best for: Expired shelf stock, surplus synthesis yield, or contaminated solids.

  • Container Selection: Use a chemically resistant container (HDPE or Glass). Do not use metal containers.

  • Labeling: Attach a hazardous waste tag.

    • Constituent: (S)-Tetrahydro-2H-pyran-3-carboxylic acid.[2]

    • Hazard Checkbox: "Irritant" and "Acidic".

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to prevent leakage if the container is compromised.

  • Disposal Path: Designate for High-BTU Incineration .

    • Why? Incineration ensures complete destruction of the chiral heterocycle, preventing environmental accumulation.

Workflow B: Dissolved in Organic Solvent

Best for: Reaction mixtures, mother liquors, or extraction layers.

  • Identify Solvent Base:

    • Halogenated: (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Ethyl Acetate, Methanol, THF)

      
      Non-Halogenated Waste Stream .
      
  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, neutralize slightly with dilute Sodium Bicarbonate before adding to the main carboy to prevent drum corrosion, unless your facility uses acid-rated carboys.

  • Volume Limit: Do not fill waste carboys >90% capacity to allow for thermal expansion.

Workflow C: Aqueous Waste Streams

Best for: Aqueous workup layers.

  • Neutralization (Bench Scale Only):

    • Step 1: Place aqueous waste in a beaker within a fume hood.

    • Step 2: Slowly add 5% Sodium Bicarbonate (

      
      ) solution.
      
    • Step 3: Monitor for bubbling (

      
      ). Continue until effervescence ceases and pH is neutral (pH 6-8).
      
  • Drain Disposal:

    • Check Local Regulations: Most municipalities prohibit drain disposal of heterocyclic compounds even if neutralized.

    • Standard Practice: Collect the neutralized aqueous solution into a container labeled "Aqueous Waste - Organic Contaminated" for off-site treatment.

Decision Logic Visualization

The following diagram illustrates the decision-making process for categorizing the waste stream to ensure regulatory compliance and safety.

DisposalLogic Start Waste: (S)-Tetrahydro-2H-pyran-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Neat Liquid StateCheck->Solid Solution In Solution StateCheck->Solution SolidWaste Solid Waste Stream (Lab Pack/Incineration) Solid->SolidWaste SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Neutralize with NaHCO3 (Check Local Regs) Aqueous->Neutralize HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck Yes Yes HalogenCheck->Yes No No HalogenCheck->No Halogenated Halogenated Waste (Incineration) NonHalogenated Non-Halogenated Waste (Fuel Blending) AqWasteContainer Aqueous Organic Waste (Off-site Treatment) Neutralize->AqWasteContainer Yes->Halogenated No->NonHalogenated

Caption: Decision tree for segregating (S)-Tetrahydro-2H-pyran-3-carboxylic acid waste based on physical state and solvent composition.

Emergency Procedures: Spills & Exposure

Spill Cleanup Protocol (Bench Scale < 500g)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Neutralization:

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Observation: Wait for any fizzing to stop. This converts the acid to its sodium salt (Sodium tetrahydro-2H-pyran-3-carboxylate), which is safer to handle.

  • Collection: Sweep the neutralized powder into a dustpan using a brush. Place in a waste bag labeled "Debris from Acid Spill."

  • Decontamination: Wipe the surface with water and soap.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4] Seek medical attention (Acids can cause corneal damage).

  • Skin Contact: Wash with plenty of soap and water.[3][1][4] If skin irritation occurs (redness/burning), seek medical advice.[3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16767361, Tetrahydro-2H-pyran-3-carboxylic acid. Retrieved from [Link][5]

  • European Chemicals Agency (ECHA). C&L Inventory: Tetrahydro-2H-pyran-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (S)-Tetrahydro-2H-pyran-3-carboxylic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling (...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling (S)-Tetrahydro-2H-pyran-3-carboxylic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a versatile building block in organic synthesis, particularly valued in pharmaceutical development.[1] Its safe handling is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide outlines the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans tailored to its specific chemical properties.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. (S)-Tetrahydro-2H-pyran-3-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[2][3][4][5]

  • Serious Eye Irritation (Category 2A/1) : Causes serious, and potentially severe, eye irritation or damage.[2][3][4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3][4][5]

Given its solid form, the primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[2][3] Ingestion is also a potential, though less common, route of exposure in a laboratory setting.[3]

Hazard Summary Table
Hazard ClassificationGHS CategoryDescription of Risk
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4][5]
Serious Eye Damage/IrritationCategory 2A / 1Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For (S)-Tetrahydro-2H-pyran-3-carboxylic acid, the following PPE is mandatory to mitigate the risks of exposure.

  • Eye and Face Protection : Due to the risk of serious eye irritation, chemical safety goggles are required at all times.[4][5] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing or dust generation.[4] This equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][4]

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact.[3][7] Gloves must be inspected for integrity before each use. To avoid cross-contamination, proper glove removal technique (without touching the glove's outer surface) is critical. Contaminated gloves must be disposed of in accordance with laboratory and local regulations.[4]

  • Protective Clothing : A lab coat or other protective clothing is required to prevent skin exposure.[3][7] Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[7][8]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][4][5] If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.[3]

Operational and Handling Protocols

Adherence to standardized operational protocols is crucial for minimizing exposure and preventing accidents.

Receiving and Storage
  • Segregation is Key : As an organic acid, (S)-Tetrahydro-2H-pyran-3-carboxylic acid should be stored in a dedicated, corrosion-resistant cabinet, separate from bases, oxidizing agents, and reactive metals.[7][8][9][10] Storing acids and bases together can lead to violent exothermic reactions.[9]

  • Ventilation : Acid storage cabinets should be well-ventilated to disperse any corrosive fumes.[11]

  • Containment : Store containers in secondary containment trays, such as plastic tubs, to contain potential leaks.[8][9] Do not store corrosives directly on metal shelves.[8]

  • Environment : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Recommended storage temperatures are often between 2-8°C.[4][5]

Handling and Use
  • Preparation : Before handling, ensure that a safety shower and eyewash station are accessible.[3][5] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls : Always handle the solid compound within a certified chemical fume hood to control dust and potential vapors.[4]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling the chemical.[3] Do not eat, drink, or smoke in the laboratory.[5]

  • Transfer : When transferring the solid, avoid creating dust.[4] Use appropriate tools and techniques to minimize aerosolization.

  • Contamination : Take off any contaminated clothing immediately and wash it before reuse.[5]

Spill and Emergency Procedures

Preparedness is essential for effectively managing accidental releases.

Spill Response Plan

In the event of a spill, a calm and methodical response is critical. Evacuate the immediate area and report the spill according to your institution's emergency procedures.[11]

  • Assess the Situation : Determine the extent of the spill and if you have the appropriate training and equipment to handle it.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear the appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup : For a solid spill, cover with a plastic sheet to minimize spreading. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] Avoid actions that create dust.

  • Neutralization : For liquid acid spills, an acid neutralizer can be used to make the cleanup safer and easier.[11]

  • Decontamination : Clean the spill area thoroughly once the material has been removed.

  • Disposal : Dispose of the collected waste and contaminated materials as hazardous waste.

Emergency Spill Response Workflow

SpillResponse start Spill Occurs assess Assess Risk (Size, Location, Hazard) start->assess is_major Major Spill? assess->is_major evacuate Evacuate Immediate Area Alert Supervisor call_ehs Call Emergency Response (e.g., EH&S) evacuate->call_ehs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) contain Contain Spill (Cover solid, use neutralizer/sorbent) ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Waste For Hazardous Disposal decontaminate->dispose end_node Spill Response Complete dispose->end_node is_major->evacuate Yes is_major->ppe No (Minor Spill)

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Characterization : (S)-Tetrahydro-2H-pyran-3-carboxylic acid waste must be treated as hazardous chemical waste.

  • Containers : Collect waste in a designated, properly sealed, and clearly labeled container.[4] The label should identify the contents as "Hazardous Waste: Organic Acid."[10]

  • Procedure : Do not let the product enter drains.[4] All waste, including contaminated consumables like gloves and paper towels, must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3]

By integrating these safety protocols into your daily laboratory practice, you can confidently handle (S)-Tetrahydro-2H-pyran-3-carboxylic acid, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025). Vertex AI Search.
  • Organic Acids Chemical Storage Sheet. (2022).
  • Tetrahydro-2H-pyran-3-carboxylic Acid | 873397-34-3. TCI Chemicals.
  • Corrosive Storage Guidelines. Unknown Source.
  • Tetrahydro-2H-pyran-3-carboxylic acid AldrichCPR. Sigma-Aldrich.
  • SAFETY D
  • Storage Precautions for Corrosives. University of California, Berkeley EH&S.
  • Safe Working Practices: Storing Acids. Safety Storage Systems.
  • 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). (2023). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Safety D
  • SAFETY DATA SHEET. (2020). Santa Cruz Biotechnology.
  • Safety D
  • Tetrahydro-2H-pyran-3-carboxylic acid. Chem-Impex.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tetrahydro-2H-pyran-3-carboxylic acid
Reactant of Route 2
(S)-Tetrahydro-2H-pyran-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.